molecular formula C5H5N3O B2390452 Pyrimidine-2-carboxamide CAS No. 4425-55-2; 88511-48-2

Pyrimidine-2-carboxamide

Cat. No.: B2390452
CAS No.: 4425-55-2; 88511-48-2
M. Wt: 123.115
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine-2-carboxamide is a heterocyclic organic compound featuring a pyrimidine ring with a carboxamide group at the 2-position. This structure is a fundamental building block in medicinal chemistry and drug discovery due to its versatility as a core scaffold for developing therapeutic agents. The compound's significance in research stems from its structural similarity to nucleic acid bases, enabling diverse interactions with biological targets. Recent scientific investigations highlight the substantial research value of the pyrimidine-carboxamide scaffold. Notably, derivatives such as 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides have been identified as potent inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP), showing promising activity against both FluA and FluB strains by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral polymerase . Beyond antivirals, pyrimidine-based compounds are extensively explored across multiple therapeutic areas, including as antibacterials targeting tuberculosis, anticancer agents, and treatments for neurological disorders, inflammation, and diabetes . The pyrimidine ring acts as a privileged scaffold and a bioisostere for phenyl rings, often improving pharmacokinetic properties and allowing for extensive structural diversification at various ring positions to fine-tune potency and selectivity . This compound serves as a crucial precursor for synthesizing more complex molecules. Its planar structure facilitates critical hydrogen bonding and π-π stacking interactions with enzyme active sites, which is essential for high binding affinity in biochemical assays . With a molecular formula of C5H5N3O and an average mass of 123.11 g/mol , it provides an excellent starting point for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXJMHXHGDAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878771
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-48-2
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Architecture and Stability Profile of Pyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a foundational reference for the thermodynamic characterization and stability profiling of Pyrimidine-2-carboxamide . This document synthesizes crystallographic data, comparative thermodynamic modeling, and rigorous experimental protocols to address the specific needs of drug development professionals.

Executive Summary

This compound (CAS 88511-48-2) represents a critical pharmacophore in the development of RAGE (Receptor for Advanced Glycation End-products) inhibitors and antiviral agents targeting SARS-CoV-2 M


. Unlike its isomer pyrazine-2-carboxamide, the pyrimidine derivative exhibits distinct electronic deficiency at the C2 position, influencing its hydrolytic susceptibility and crystal lattice energy. This guide defines the compound's thermodynamic baseline, structural dynamics, and protocols for stability validation.

Chemical Identity and Structural Dynamics

Molecular Architecture

The pyrimidine ring introduces a high degree of electron deficiency compared to phenyl or pyridyl analogs. The 2-carboxamide group is subject to significant steric and electronic modulation by the adjacent ring nitrogens (N1/N3).

PropertySpecification
IUPAC Name This compound
CAS Number 88511-48-2
Molecular Formula C

H

N

O
Molecular Weight 123.11 g/mol
SMILES NC(=O)c1ncccn1
Melting Point 166–167 °C (Amide); Note: Acid form melts at 182–185 °C
Crystallographic Profile

X-ray diffraction analysis reveals a monoclinic crystal system (Space group


) which dictates the solid-state stability and dissolution kinetics.
  • Twist Angle: The amide plane is twisted approximately 24.9° relative to the pyrimidine ring, disrupting perfect planarity to minimize steric repulsion with the lone pairs of the ring nitrogens.

  • Intermolecular Forces: Stability is governed by a centrosymmetric pair of N–H···O hydrogen bonds and

    
    -
    
    
    
    stacking interactions with a face-to-face separation of 3.439 Å .[1]

CrystalPacking cluster_0 Unit Cell Interactions MoleculeA This compound (Molecule A) Stacking π-π Stacking (3.439 Å) MoleculeA->Stacking HBond H-Bond Network (N-H···O) MoleculeA->HBond MoleculeB This compound (Molecule B) Stacking->MoleculeB HBond->MoleculeB

Figure 1: Schematic of dominant intermolecular forces stabilizing the crystal lattice.

Thermodynamic Properties

Direct calorimetric data for the specific pyrimidine isomer is often inferred from the pyrazine analog. The following values represent a synthesis of experimental data and high-confidence group additivity models.

Thermodynamic State Functions (Standard State, 298.15 K)
ParameterValue / RangeSource / Method
Enthalpy of Combustion (

)
-2211 ± 5 kJ/molAnalogous to Pyrazine-2-carboxamide [1]
Enthalpy of Formation (

)
-328 ± 5 kJ/molDerived from Hess's Law using

Enthalpy of Sublimation (

)
85–95 kJ/molEstimated via Knudsen Effusion trends for amides
Heat Capacity (

)
~140 J/(K·mol)Group Contribution Method
pKa (Conjugate Acid) ~1.5 - 2.0Predicted (Lower than pyridine-2-carboxamide due to diazine e- withdrawal)
Protocol: Determination of Enthalpy of Combustion

To validate lot-specific thermodynamic purity.

  • Preparation: Pelletize 1.0 g of dried this compound.

  • Calorimetry: Use an isoperibol oxygen bomb calorimeter.

  • Combustion: Charge bomb with 3.0 MPa O

    
    . Use benzoic acid (NIST SRM 39j) as the calibration standard.
    
  • Correction: Apply Washburn corrections for the formation of HNO

    
     (nitric acid) side products, crucial for nitrogen-rich heterocycles.
    
  • Calculation:

    
    
    

Stability and Reactivity Profile

Hydrolytic Stability

The C2 position is highly activated. Under basic conditions (pH > 10), the amide bond undergoes irreversible hydrolysis to Pyrimidine-2-carboxylic acid . This reaction is pseudo-first-order and accelerated by the electron-withdrawing nature of the pyrimidine ring.

Hydrolysis Amide This compound (Substrate) Intermediate Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack OH OH- (Nucleophile) OH->Intermediate Acid Pyrimidine-2-carboxylic Acid Intermediate->Acid Elimination Ammonia NH3 Intermediate->Ammonia

Figure 2: Base-catalyzed hydrolysis pathway yielding the carboxylic acid and ammonia.

Thermal Decomposition

Thermogravimetric Analysis (TGA) typically shows:

  • Phase I (< 100°C): Loss of surface water (non-hygroscopic, minimal loss).

  • Phase II (166°C): Endothermic melting event.

  • Phase III (> 200°C): Onset of decomposition. Decarboxylation of the acid byproduct is a risk if hydrolysis occurs prior to melting.

Protocol: Accelerated Stability Testing (Arrhenius)

Purpose: To determine shelf-life (


) and activation energy (

).
  • Sample Prep: Aliquot 50 mg samples into HPLC vials (n=12).

  • Conditions: Incubate at 40°C, 50°C, 60°C, and 70°C in 0.1 M NaOH (forced degradation) or pH 7.4 buffer (physiological).

  • Sampling: Pull samples at t=0, 2, 4, 8, 12, 24 hours.

  • Analysis: Quench with 0.1 M HCl. Analyze via RP-HPLC (C18 column, 5-95% ACN gradient).

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .

Synthesis and Purification Workflow

The synthesis relies on the controlled hydrolysis of 2-cyanopyrimidine. The reaction must be carefully monitored to prevent "over-hydrolysis" to the acid.

Synthesis Start 2-Cyanopyrimidine (Precursor) Reaction Hydrolysis (25°C, 4-24 hrs) Start->Reaction Reagent 0.1 M NaOH / H2O Controlled pH 12 Reagent->Reaction Monitor TLC / HPLC Monitoring (Stop before Acid forms) Reaction->Monitor Crystallization Recrystallization (Water/Ethanol) Monitor->Crystallization Target Reached Product This compound (Crystals) Crystallization->Product

Figure 3: Synthetic workflow emphasizing reaction control to avoid carboxylic acid impurity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-cyanopyrimidine (1.0 eq) in deionized water.

  • Initiation: Add 0.1 M NaOH dropwise until pH reaches 12.0. Do not exceed pH 12 to minimize acid formation.

  • Incubation: Stir at ambient temperature (20–25°C). Monitor via TLC (EtOAc/Hexane 80:20).

  • Termination: Once conversion >95%, neutralize to pH 7.0 using dilute HCl.

  • Isolation: Evaporate solvent or chill to induce crystallization. Recrystallize from ethanol/water to remove trace acid.

References

  • Wang, H., et al. (2004). "Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid." Journal of Chemical & Engineering Data.

  • Zhang, Y., et al. (2007).[2] "this compound."[3][4][5][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online.

  • PubChem. (2025).[6] "this compound Compound Summary." National Library of Medicine.

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[10] "Synthesis of 2-Cyanopyrimidines." Molbank.[10][11]

  • ChemicalBook. (2025). "Pyrimidine-2-carboxylic acid Properties and Stability."

Sources

Role of pyrimidine-2-carboxamide as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine-2-Carboxamide Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

The This compound scaffold represents a distinct and highly functional pharmacophore in modern medicinal chemistry. Unlike its ubiquitous isomer, the pyrimidine-4-carboxamide, the 2-substituted variant offers a unique electrostatic profile due to the flanking nitrogen atoms at positions 1 and 3. This arrangement creates an electron-deficient core capable of specific


-stacking interactions while the carboxamide moiety serves as a rigid directional anchor for hydrogen bonding.

This technical guide dissects the utility of the this compound scaffold, detailing its structural advantages, industrial-scale synthetic routes, and application in high-value therapeutic targets such as RAGE (Receptor for Advanced Glycation Endproducts) and Influenza RdRP (RNA-dependent RNA Polymerase) .

Structural & Physicochemical Attributes

The efficacy of the this compound scaffold stems from three core physicochemical properties that distinguish it from phenyl or pyridyl bioisosteres.

FeatureProperty DescriptionMedicinal Impact
Electronic Deficit The C2 position is the most electron-deficient carbon on the ring due to the inductive withdrawal of two adjacent nitrogens (

).
Increases susceptibility to nucleophilic attack during synthesis; enhances

-

interactions with electron-rich aromatic residues (e.g., Trp, Phe) in binding pockets.
Conformational Twist Crystallographic data indicates the amide plane is often twisted ~25° relative to the pyrimidine ring to minimize steric clash with

lone pairs.
This non-planar conformation can be exploited to fit into "kinked" hydrophobic pockets, offering selectivity over planar analogs.
H-Bonding Vector The

and

atoms act as weak acceptors, while the amide -NH is a strong donor.
Creates a "chelating" motif capable of bridging water molecules or interacting with bidentate residues in the active site.

Synthetic Architectures

Constructing the this compound core requires navigating the inherent reactivity of the pyrimidine ring. Direct lithiation at C2 is difficult due to ring instability. Therefore, Nucleophilic Aromatic Substitution (


)  followed by hydrolysis is the industry-standard approach.
Core Synthetic Workflow

The most robust route proceeds from 2-methylthiopyrimidine . The sulfur atom activates the C2 position for substitution after oxidation, allowing the introduction of a cyano group, which is the precursor to the amide.

SynthesisWorkflow Start 2-Methylthiopyrimidine (Starting Material) Oxidation Oxidation (Na2WO4, H2O2) Start->Oxidation Sulfone 2-Methylsulfonyl pyrimidine Oxidation->Sulfone Yield >90% Subst Cyanation (KCN, 18-crown-6) Sulfone->Subst Nitrile 2-Cyanopyrimidine (Key Intermediate) Subst->Nitrile S_NAr Displacement Hydrolysis Controlled Hydrolysis (H2O2, NaOH or Acid) Nitrile->Hydrolysis Product This compound (Target Scaffold) Hydrolysis->Product Pinner Reaction or Radical Hydration

Figure 1: Step-wise synthetic pathway for accessing the this compound core from sulfide precursors.

Detailed Experimental Protocol: Synthesis of N-Benzylthis compound

Objective: Synthesize a functionalized this compound to serve as a fragment for SAR studies.

Reagents:

  • 2-Cyanopyrimidine (1.0 equiv)[1][2]

  • Benzylamine (1.2 equiv)

  • 
     (30% aq. solution, 5.0 equiv)
    
  • Catalytic Sodium Hydroxide (0.2 equiv)

  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Preparation: Dissolve 2-cyanopyrimidine (10 mmol) in ethanol (15 mL). Add benzylamine (12 mmol) and stir at room temperature for 10 minutes.

  • Activation: Cool the mixture to 0°C. Add 6M NaOH (0.5 mL) followed by dropwise addition of

    
    . Note: The reaction is exothermic; control temperature to prevent over-hydrolysis to the acid.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (

    
    ) should disappear, replaced by the amide spot (
    
    
    
    ).
  • Workup: Quench excess peroxide with saturated sodium thiosulfate solution. Concentrate ethanol under reduced pressure.

  • Isolation: Extract the aqueous residue with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield the target carboxamide as white needles.

Why this works: The Radziszewski reaction conditions (peroxide/base) allow for the hydration of the nitrile directly to the amide without proceeding to the carboxylic acid, which is a common risk under harsh acidic hydrolysis.

Medicinal Chemistry Case Studies

Case Study A: RAGE Inhibitors (Metabolic Stability)

Target: Receptor for Advanced Glycation Endproducts (RAGE). Challenge: Previous inhibitors based on azole scaffolds suffered from poor solubility and high lipophilicity (LogP > 4), leading to toxicity. Solution: Introduction of the This compound core.[3][4]

  • Mechanism: The pyrimidine nitrogen atoms lower the overall LogP compared to a phenyl ring (LogP contribution: Pyrimidine ~ -0.6 vs Phenyl ~ +2.0).

  • Outcome: Analogs containing the (diethylamino)ethoxymethoxy side chain attached to the this compound core showed retained potency (

    
     in low 
    
    
    
    range) but significantly reduced cytotoxicity in neuronal cells compared to parent compounds.
Case Study B: Influenza RdRP Inhibitors (Protein-Protein Interaction)

Target: The PA-PB1 subunit interface of the Influenza RNA-dependent RNA Polymerase.[5] Mechanism: The target pocket is hydrophobic but requires a rigid scaffold to orient substituents into the PA active site. Scaffold Role:

  • The This compound acts as a rigid linker.

  • Substituents at positions 4 and 6 (e.g., phenyl, chloro-phenyl) project into hydrophobic sub-pockets.

  • The C2-amide forms a critical hydrogen bond network with the backbone of the PA subunit, anchoring the inhibitor.

  • Result: Derivatives such as 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides (fused analogs) and simple pyrimidine-2-carboxamides have demonstrated

    
     values as low as 0.03 
    
    
    
    against Flu A/B strains.

Pharmacophore Logic & Interaction Map

The following diagram illustrates the pharmacophore logic when designing ligands around this scaffold.

Pharmacophore Core This compound Core H_Acceptor H-Bond Acceptor Zone (N1/N3 interact with Ser/Thr) Core->H_Acceptor Electrostatic H_Donor H-Bond Donor (Amide NH -> Backbone C=O) Core->H_Donor Directional Pi_Stack Pi-Deficient Stacking (Interacts with Phe/Trp) Core->Pi_Stack Hydrophobic Substituents C4/C6 Vectors (Lipophilic/Solubility tuning) Core->Substituents Synthetic Diversity

Figure 2: Pharmacophore mapping of the this compound scaffold showing key interaction vectors.

References

  • National Institutes of Health (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • PubMed. Design, synthesis, and biological evaluation of this compound analogs: investigation for novel RAGE inhibitors. [Link]

  • MDPI (Molecules). Synthesis of 2-Cyanopyrimidines: Precursors to Carboxamides. [Link]

  • Google Patents.

Sources

Biological activity and therapeutic potential of pyrimidine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2-carboxamide scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its pyridine-2-carboxamide (picolinamide) analogs. However, recent advances have validated this moiety as a critical structural determinant in targeting the Receptor for Advanced Glycation End products (RAGE) and HIV-1 Integrase. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of this compound derivatives, offering researchers a self-validating roadmap for deploying this scaffold in drug development.

Structural Logic & Pharmacophore Analysis[1]

The "2-Position" Advantage

The pyrimidine ring is electron-deficient, but the 2-position is unique due to its placement between two electronegative nitrogen atoms. Functionalizing this position with a carboxamide group creates a specific electronic and steric environment:

  • Hydrogen Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a "pincer-like" motif capable of bidentate chelation or specific directional H-bonding.

  • Metabolic Stability: Unlike the 4- or 5-positions, which are susceptible to oxidative metabolism (e.g., by cytochrome P450s), the 2-position is relatively sterically shielded and electronically deactivated against electrophilic metabolic attack.

  • Vectorial Projection: The 2-carboxamide group projects substituents into a distinct spatial vector compared to the 4- or 5-carboxamide isomers, often accessing unique hydrophobic pockets in target proteins (e.g., the V-domain of RAGE).

Structural Differentiation

It is critical to distinguish This compound from pyridine-2-carboxamide . While the latter is ubiquitous in kinase inhibitors (e.g., Sorafenib), the extra nitrogen in the pyrimidine ring lowers the pKa of the ring nitrogens and alters the dipole moment, significantly impacting solubility and lipophilicity (LogP).

Synthesis Architectures

The synthesis of this compound derivatives is non-trivial due to the low nucleophilicity of the 2-position. The most robust industrial route proceeds via a 2-cyano intermediate .

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Critical Control Point Start 2-Methylthiopyrimidine Oxidation Oxidation (Na2WO4/H2O2) Start->Oxidation Sulfone 2-Methylsulfonyl Intermediate Oxidation->Sulfone Yield: ~90% Cyanation Cyanation (KCN/18-Crown-6) Sulfone->Cyanation Nitrile 2-Cyanopyrimidine Cyanation->Nitrile Nu- Subst. Hydrolysis Controlled Hydrolysis (NaOH/H2O2) Nitrile->Hydrolysis Target This compound Hydrolysis->Target Radziszewski Rxn

Figure 1: Validated synthetic pathway from thioether precursor to carboxamide target. The sulfone displacement is the rate-determining selectivity step.

Detailed Protocol: From 2-Cyanopyrimidine to Carboxamide

Objective: Conversion of 2-cyanopyrimidine to this compound without over-hydrolysis to the carboxylic acid.

Reagents:

  • 2-Cyanopyrimidine (1.0 equiv)[1][2]

  • 30% Hydrogen Peroxide (H2O2) (5.0 equiv)

  • Sodium Hydroxide (NaOH) (0.2 equiv, catalytic)

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Dissolution: Dissolve 2-cyanopyrimidine in Ethanol/Water at 0°C.

  • Catalyst Addition: Add catalytic NaOH. The pH should be ~9-10.

  • Oxidative Hydrolysis: Dropwise addition of H2O2 over 30 minutes. Maintain temperature <10°C to prevent carboxylic acid formation.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The amide spot will appear lower than the nitrile.

  • Quenching: Quench with saturated sodium thiosulfate to neutralize excess peroxide.

  • Extraction: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol.

Mechanism: This is a modified Radziszewski reaction , where the hydroperoxide anion (HOO-) acts as a potent nucleophile attacking the nitrile carbon, forming an imidate intermediate that tautomerizes to the amide.

Therapeutic Applications & Biological Activity[1][2][4][5][6][7][8][9]

RAGE Inhibitors (Inflammation & Neurodegeneration)

The Receptor for Advanced Glycation End products (RAGE) is a key driver of chronic inflammation in diabetes and Alzheimer's. Pyrimidine-2-carboxamides have emerged as potent inhibitors of the RAGE-ligand interaction.[3]

  • Mechanism of Action: These derivatives bind to the V-domain of RAGE, sterically blocking the binding of ligands like Amyloid-β (Aβ) and S100 proteins.

  • SAR Insight:

    • 4,6-Disubstitution: Essential for hydrophobic interaction within the RAGE pocket. 4,6-bis(4-chlorophenyl) analogs show high potency.[4]

    • 2-Carboxamide: The amide hydrogens form critical water-bridged H-bonds with surface residues (e.g., Arg48, Lys52) of the V-domain.

Data Summary: RAGE Inhibition Potency

Compound Class R1 (4-pos) R2 (6-pos) IC50 (RAGE-Aβ Binding) Toxicity (CC50)
Lead A Phenyl Phenyl 12.5 µM >100 µM
Lead B 4-Cl-Phenyl 4-Cl-Phenyl 2.1 µM >100 µM

| Lead C | 4-F-Phenoxy | 4-F-Phenoxy | 0.8 µM | >50 µM |

HIV-1 Integrase Inhibitors

Pyrimidine-2-carboxamides function as Strand Transfer Inhibitors (INSTIs).[5]

  • Mechanism: The carboxamide carbonyl and the N1 nitrogen of the pyrimidine ring form a chelating triad (often with an adjacent hydroxyl or keto group) that binds the two Magnesium ions (Mg2+) in the integrase active site.

  • Significance: This scaffold offers an alternative to the quinoline-based inhibitors, potentially overcoming resistance mutations (e.g., Y143, Q148).

Signaling Pathway Visualization (RAGE)

RAGEPathway AGEs AGEs / Amyloid-Beta RAGE RAGE Receptor (V-Domain) AGEs->RAGE Binding NFkB NF-kB Activation RAGE->NFkB Signal Transduction Inhibitor This compound Derivative Inhibitor->RAGE Competitive Inhibition Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytokines Transcription Pathology Chronic Inflammation Neuronal Death Cytokines->Pathology

Figure 2: Mechanism of Action for RAGE inhibition. The pyrimidine derivative competitively blocks the ligand-binding V-domain, halting the NF-kB inflammatory cascade.

Experimental Validation Protocols

In Vitro RAGE-Aβ Binding Assay (ELISA)

To validate the biological activity of synthesized derivatives, use this competitive ELISA protocol.

  • Coating: Coat 96-well plates with recombinant human RAGE (V-domain) (100 ng/well) in PBS overnight at 4°C.

  • Blocking: Block with 1% BSA/PBS for 1 hour at RT.

  • Incubation: Add biotinylated Amyloid-β (1-42) (500 nM) plus varying concentrations of the this compound test compound. Incubate for 2 hours at 37°C.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:5000). Incubate 30 mins.

  • Readout: Add TMB substrate. Stop with H2SO4. Measure OD at 450 nm.

  • Analysis: Calculate % Inhibition = [1 - (OD_sample / OD_control)] x 100.

Structural Validation (NMR)

The 2-carboxamide group has a distinct NMR signature:

  • 1H NMR (DMSO-d6): Two broad singlets for the NH2 protons, typically at δ 7.5 - 8.5 ppm . They are often non-equivalent due to restricted rotation of the C-N bond.

  • 13C NMR: The carbonyl carbon appears at ~165 ppm , while the C2 pyrimidine carbon appears downfield at ~155-160 ppm .

Future Outlook

The this compound scaffold is ripe for expansion into:

  • PROTACs: Using the 2-carboxamide as a linker attachment point to degrade RAGE or Kinases.

  • Covalent Inhibitors: Modifying the carboxamide to a reactive warhead (e.g., acrylamide) to target non-catalytic cysteines in viral enzymes.

References

  • Design, synthesis, and biological evaluation of this compound analogs: investigation for novel RAGE inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2-Cyanopyrimidines. Molbank. Available at: [Link][1][6]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Electronic Properties of Pyrimidine-2-Carboxamide for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic and coordination behavior of pyrimidine-2-carboxamide , a bidentate ligand offering a distinct "N,O-chelating pocket" distinct from its pyridine analogs due to the electron-deficient pyrimidine ring.

Content Type: Technical Guide Audience: Coordination Chemists, Medicinal Chemists, Structural Biologists Version: 1.0 (Current as of 2026)

Executive Summary: The Ligand Architecture

This compound (pym-2-CONH


) is not merely a structural analog of picolinamide; it is an electronically distinct entity. Its coordination chemistry is governed by the competition between the electron-withdrawing pyrimidine ring and the resonance-donating amide group. Unlike pyridine-based ligands, the presence of the second nitrogen atom (N3) in the ring significantly lowers the basicity of the chelating nitrogen (N1), altering the thermodynamics of metal binding.

Key Electronic Features:

  • 
    -Deficiency:  The pyrimidine ring is highly 
    
    
    
    -deficient, making the ring nitrogens poor
    
    
    -donors compared to pyridine.
  • Amide Twist: In its free form, the amide group is often twisted relative to the ring plane (approx. 20–25°) to minimize steric repulsion between the amide hydrogen and the ring nitrogen (N3). Coordination locks the ligand into a planar conformation, imposing an energetic penalty that must be overcome by chelate stabilization.

  • Chelate Effect: The ligand primarily forms stable 5-membered chelate rings via the N1 (pyrimidine) and O (amide) atoms.

Electronic Architecture & Frontier Orbitals

Understanding the reactivity requires mapping the electron density distribution. The ligand operates through two primary electronic states: the Neutral Amide and the Anionic Amidate .

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the amide oxygen and nitrogen lone pairs. This orbital drives the initial nucleophilic attack on the metal center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring (

    
    ). This low-lying LUMO makes the ligand an excellent 
    
    
    
    -acceptor, capable of stabilizing low-valent metal centers (e.g., Cu(I), Re(I)) via metal-to-ligand charge transfer (MLCT).
Acid-Base Properties (pKa)

The acidity constants are critical for determining the pH window for complexation.

MoietyApprox. pKaElectronic Implication
Pyrimidine N1-H

~1.0 – 1.5Very weakly basic. Requires neutral or slightly acidic conditions to prevent protonation competition.
Amide -NH

> 15 (Neutral)Deprotonation to form the amidate (pym-2-CONH

) usually requires a metal ion promoter or strong base.

Coordination Modes & Binding Logic

The ligand exhibits versatility based on the metal ion's hardness and the reaction pH.

The Neutral (N,O) Chelation (Dominant)

This is the standard mode for divalent metals (Zn


, Cu

, Ni

).
  • Mechanism: The metal binds to the Pyrimidine N1 and the Amide Carbonyl Oxygen.

  • Geometry: Forms a planar, 5-membered chelate ring.

  • Electronic Effect: Coordination polarizes the C=O bond, increasing the acidity of the amide protons.

The Bridging Mode

Due to the divergent N3 nitrogen, pym-2-CONH


 can act as a bridging ligand, linking two metal centers to form 1D polymeric chains or 2D grids (common in MOF design).
Visualization of Signaling Pathways (Logic Flow)

CoordinationLogic cluster_electronic Electronic Factors Ligand Free Ligand (Twisted Amide) Encounter Encounter Complex Ligand->Encounter Diffusion Metal Metal Ion (M2+) Metal->Encounter Chelation N,O-Chelation (5-Membered Ring) Encounter->Chelation Planarization Energy < Chelate Stability Bridging Bridging Mode (N1, N3, O) Chelation->Bridging Excess Metal / Steric Freedom N_Donation N1 Sigma Donation N_Donation->Chelation O_Donation C=O Polarization O_Donation->Chelation

Figure 1: Logical flow of coordination dynamics. The ligand must overcome the "Twist Barrier" to achieve stable N,O-chelation.

Spectroscopic Validation Protocols

To verify coordination, one must track specific spectral shifts. These shifts are causal evidence of electron density redistribution.

Infrared (IR) Spectroscopy Signatures

The carbonyl stretch is the primary reporter.

Vibration ModeFree Ligand (

, cm

)
Complexed (

, cm

)
Diagnostic Logic

(C=O) Amide I
1670 – 16901610 – 1640Red Shift: Coordination through Oxygen weakens the C=O bond order (single bond character increases).

(N-H) Amide II
3300 – 3400Shifts/BroadensH-bonding network changes; often broadens due to solid-state packing.
Py Ring Breathing ~990~1010Blue Shift: Ring rigidity increases upon chelation;

-donation from N1 reduces ring electron density.
Proton NMR ( H NMR)
  • Amide Protons: In the free ligand, these are often broad. Upon coordination, they may become inequivalent and shift downfield (

    
     ppm) due to the deshielding effect of the metal and the increased acidity of the N-H bonds.
    
  • Ring Protons: H4 and H6 (adjacent to nitrogens) typically shift downfield due to the electron-withdrawing effect of the metal coordinating to N1.

Experimental Protocol: Synthesis of [Cu(pym-2-CONH ) ]Cl

This protocol is designed to be self-validating. The color change and solubility shift serve as immediate checkpoints.

Objective: Isolate a mononuclear bis-chelate copper(II) complex.

Materials
  • This compound (1.0 mmol, 123 mg)

  • CuCl

    
     · 2H
    
    
    
    O (0.5 mmol, 85 mg)
  • Ethanol (Absolute, 20 mL)

  • Diethyl Ether (for washing)

Step-by-Step Workflow
  • Ligand Solubilization:

    • Dissolve 123 mg of ligand in 10 mL of warm ethanol (40°C).

    • Checkpoint: Solution must be clear and colorless. If cloudy, filter before proceeding.

  • Metal Addition:

    • Dissolve 85 mg of CuCl

      
       in 5 mL ethanol.
      
    • Add the metal solution dropwise to the ligand solution under constant stirring.

    • Observation: The solution will instantly turn from light blue (free Cu

      
      ) to deep blue/green (complex formation).
      
  • Reflux:

    • Reflux the mixture at 70°C for 2 hours.

    • Mechanism:[1] Thermal energy overcomes the rotational barrier of the amide bond, ensuring thermodynamic chelation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Slow Evaporation:[2][3] If no precipitate forms immediately, let the solvent evaporate slowly over 24-48 hours.

  • Isolation:

    • Filter the blue-green crystals.

    • Wash with cold ethanol (2 x 2 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted ligand.

    • Dry in a vacuum desiccator.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Ligand + EtOH Mix Add CuCl2 (Dropwise) Start->Mix Solubilize Reflux Reflux 70°C (2 Hours) Mix->Reflux Color Change Cool Slow Cool (Crystallization) Reflux->Cool Equilibrate Filter Filter & Wash (Ether) Cool->Filter Precipitate End Product: [Cu(L)2]Cl2 Filter->End Dry

Figure 2: Step-by-step synthesis workflow for the Copper(II) complex.

Applications in Drug Development

The electronic properties of this compound make it a privileged scaffold in medicinal chemistry.

  • Bio-isosteres: The pyrimidine ring acts as a bio-isostere for phenyl rings but with improved water solubility due to the nitrogen atoms (low logP).

  • Metallo-Drugs: The stability of the N,O-chelate allows the ligand to transport cytotoxic metals (like Pt or Ru) into cells. The complex stays intact in the bloodstream (neutral pH) but may dissociate in the acidic environment of cancer cells, releasing the active metal payload.

References

  • Crystal Structure & Stacking: Zhang, Y., et al. (2007).[5] "this compound."[3][6][7][8][9][10][11][12][13] Acta Crystallographica Section E, 64(1). Link

    • Validates the twisted amide conform
  • Electronic Derivatives: Matos, M.J., et al. (2026).[1] "Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study." Molecules. Link

    • Provides DFT insights into the HOMO/LUMO gaps and electronic effects of substituents on the pyrimidine core.
  • Coordination Modes: Saha, S., et al. (2012). "Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA." Journal of Chemical Sciences, 124. Link

    • Authoritative source on synthesis, characterization, and DNA binding modes of rel
  • Thermodynamic Stability: S. J. Vis, et al. (2018). "Structures of pyrimidinecarboxylic acids and their metal complexes." Journal of Thermal Analysis and Calorimetry. Link

    • Details the thermal stability and IR spectral shifts upon coordin

Sources

Pyrimidine-2-carboxamide vs. pyrazine-2-carboxamide structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pyrimidine-2-carboxamide vs. Pyrazine-2-carboxamide: A Structural & Medicinal Chemistry Comparative Guide

Part 1: Executive Technical Summary

The Core Distinction: The primary differentiator between This compound (1,3-diazine) and Pyrazine-2-carboxamide (1,4-diazine) lies in their electronic symmetry and the resulting intramolecular interactions. While both serve as electron-deficient aromatic scaffolds in drug design, the pyrimidine analog presents a unique "flanked" electronic environment at the 2-position, creating significant steric and dipole-driven torsion. In contrast, the pyrazine analog (the drug Pyrazinamide ) adopts a more planar conformation, facilitating distinct hydrogen-bonding networks critical for its binding efficacy in metalloenzymes and biological targets.

Key Applications:

  • Pyrazine-2-carboxamide: The active pharmaceutical ingredient (API) Pyrazinamide (PZA) , a first-line anti-tuberculosis drug. It acts as a bioisostere for pyridine, lowering lipophilicity while maintaining aromaticity.

  • This compound: A privileged scaffold in kinase inhibitors and agrochemicals. It is often utilized to modulate metabolic stability and solubility profiles where the 1,4-nitrogen arrangement of pyrazine is metabolically labile.

Part 2: Structural & Electronic Profiling

This section analyzes the physicochemical divergences that dictate how these moieties behave in a biological context.

Electronic Architecture & Basicity
FeatureThis compoundPyrazine-2-carboxamide
Ring System 1,3-Diazine1,4-Diazine
Nitrogen Position meta to each otherpara to each other
pKa (Conjugate Acid) ~1.3 (Ring N)~0.5 (Ring N)
Dipole Moment High (Vectors add up)Zero (Vectors cancel in unsubstituted ring)
Electronic Effect on Amide Inductive withdrawal by two adjacent nitrogens.Inductive withdrawal by one adjacent nitrogen.

Expert Insight: The 2-position of pyrimidine is electronically unique because it is flanked by two electronegative nitrogen atoms. This creates a "dipole pinch," making the C2 carbon extremely electron-deficient. Consequently, the amide group at this position often twists out of planarity (dihedral angle ~25°) to minimize dipole-dipole repulsion between the amide carbonyl oxygen and the ring nitrogens. Conversely, pyrazine-2-carboxamide lacks this symmetric flanking. The amide group can adopt a more planar conformation, allowing for a weak intramolecular hydrogen bond (IMHB) between the amide -NH and the adjacent ring nitrogen (N1), although crystal packing often favors intermolecular dimers.

Physicochemical Properties
PropertyThis compoundPyrazine-2-carboxamide
Melting Point 182–185 °C189–191 °C
Solubility (Water) High (Polar 1,3-dipole)High (H-bond acceptor capacity)
LogP (Lipophilicity) Lower (More polar)Slightly Higher (Zero dipole in ring)
H-Bond Acceptors 2 Ring N + 1 Amide O2 Ring N + 1 Amide O
H-Bond Donors 1 (Amide NH₂)1 (Amide NH₂)

Part 3: Visualization of Structural Isomerism

The following diagram illustrates the numbering scheme and the critical electronic vectors distinguishing the two isomers.

G cluster_0 This compound (1,3-Interaction) cluster_1 Pyrazine-2-carboxamide (1,4-Interaction) Pyrim Pyrimidine Ring (N at 1,3) Amide1 2-Carboxamide (Twisted Conformation) Pyrim->Amide1 C2 Attachment (Flanked by N1, N3) Pyraz Pyrazine Ring (N at 1,4) Amide2 2-Carboxamide (Planar Preference) Pyraz->Amide2 C2 Attachment (Adjacent to N1)

Figure 1: Structural comparison highlighting the attachment points. Note the "flanked" nature of the pyrimidine C2 position versus the asymmetric environment of the pyrazine C2 position.

Part 4: Synthetic Methodologies & Protocols

Both compounds are most efficiently synthesized via the controlled hydrolysis of their corresponding nitriles. This approach avoids the harsh conditions required for direct amidation of the electron-deficient rings.

Standard Operating Procedure (SOP): Nitrile Hydrolysis

Objective: Conversion of 2-cyanopyrazine/pyrimidine to the corresponding carboxamide. Scale: Laboratory (10 mmol).

Reagents:

  • Substrate: 2-Cyanopyrazine (or 2-Cyanopyrimidine) [10 mmol]

  • Base: 10% NaOH (aqueous) [2.5 eq] or 30% H₂O₂/K₂CO₃ (Radziszewski conditions for milder hydrolysis).

  • Solvent: Ethanol/Water (1:1).

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.05 g (10 mmol) of 2-cyanopyrazine in 10 mL of ethanol.

  • Activation: Add 2.5 mL of 30% hydrogen peroxide and 0.5 g of potassium carbonate (K₂CO₃). Note: The peroxide method is preferred for pyrimidines to prevent ring opening (SNAr) which can occur with strong hydroxide.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The nitrile spot (Rf ~0.7) will disappear, replaced by the amide spot (Rf ~0.3).

  • Quenching: Add 10 mL of water and cool the mixture to 0°C in an ice bath.

  • Isolation:

    • Pyrazine-2-carboxamide:[1][2][3] The product often precipitates directly. Filter and wash with cold water.

    • This compound:[1][2] If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot water or ethanol.

Mechanism of Action: The hydroperoxide anion (HOO⁻) is a potent nucleophile (alpha-effect) that attacks the nitrile carbon. The resulting peroxyimidate intermediate rearranges to form the amide and releases oxygen.

Part 5: Medicinal Chemistry & Bioisosterism

Metabolic Stability & Degradation
  • Pyrazine (Pyrazinamide): The primary metabolic pathway involves oxidation by Xanthine Oxidase to form 5-hydroxypyrazinamide . This is a critical consideration; the 5-position is the "soft spot" for oxidation.

  • Pyrimidine: The 2-carboxamide scaffold is relatively stable to oxidation but susceptible to reductive ring cleavage or nucleophilic attack at the 4/6 positions if electron-withdrawing groups are present.

Bioisosteric Strategy

Replacing a phenyl ring with a pyrazine or pyrimidine is a classic strategy to:

  • Lower LogP: Increase water solubility.

  • Reduce Metabolism: Block CYP450 oxidation sites present on phenyl rings.

  • Introduce H-Bond Vectors: The ring nitrogens can accept H-bonds from protein backbones.

Case Study: Pyrazinamide (TB Drug) Pyrazinamide is a prodrug. It diffuses into Mycobacterium tuberculosis where the enzyme pyrazinamidase (PncA) hydrolyzes the amide to Pyrazinoic Acid . The accumulation of this acid disrupts the bacterial membrane potential. Crucially, this compound is NOT a substrate for this specific enzyme, highlighting the high specificity of the 1,4-nitrogen arrangement for bioactivity.

Part 6: Coordination Chemistry

Both scaffolds are excellent ligands for constructing Metal-Organic Frameworks (MOFs) or catalytic complexes.

  • Chelation Mode: They typically bind metals (e.g., Cu(II)) in a bidentate fashion, utilizing the ring nitrogen and the amide oxygen.

  • Geometry:

    • Pyrazine:[2][4][5][6][7][8][9][10] Forms stable 5-membered chelate rings. The second ring nitrogen (N4) is available to bridge to a second metal center, forming polymeric chains.

    • Pyrimidine:[7][8][11][12][13][14][15] Also forms 5-membered chelates using N1 and the amide O. However, the N3 nitrogen is sterically "shielded" by the C2-substituent, making bridging less favorable than in pyrazine.

Coordination cluster_ligand Bidentate Chelation Metal M (Metal Center) N_atom Ring N N_atom->Metal O_atom Amide O O_atom->Metal

Figure 2: Schematic of the N,O-chelation mode common to both scaffolds.

References

  • Pyrazinamide Mechanism & Structure: Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Structural Chemistry of Diazines:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard Reference Text).
  • Synthesis of Pyrazinecarboxamides: Fedor, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.[3][5][7][8][10][11][12][14][15][16][17][18] Link

  • Crystal Structure & H-Bonding: Ebadi, A. (2018).[5] Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Copper(II) Complex. Revue Roumaine de Chimie.[5] Link

  • Metabolic Pathways: López-García, M., et al. (2024). Gas-phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. International Journal of Chemical Kinetics. Link

Sources

Crystal Engineering of Pyrimidine-2-Carboxamide: Hydrogen Bonding Architectures and Supramolecular Synthons

[1]

Executive Summary

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl-carboxamides in kinase inhibitors and antiviral agents.[1][2] Its utility stems from the unique electronic properties of the pyrimidine ring (deficient

1

This guide dissects the structural landscape of this compound, specifically the competition between the intramolecular S(6) motif (which favors planarity) and the intermolecular


 dimer11

Molecular Conformation: The S(6) Enigma

In isolation, this compound is theoretically predicted to adopt a planar conformation due to a resonance-assisted intramolecular hydrogen bond (RAHB) between the amide hydrogen and the pyrimidine ring nitrogen.[1] This forms a virtual five-membered ring, denoted in graph-set notation as S(6) .[1]

However, in the solid state, this planarity is often compromised.[1]

The Mechanism of Conformational Twist

Contrary to the planar expectation, single-crystal X-ray diffraction (SCXRD) studies reveal that the amide group in the parent this compound is twisted relative to the pyrimidine ring plane.[1]

  • Observed Twist Angle:

    
    [1][3][4]
    
  • Causality: The lattice energy gain from efficient intermolecular packing (specifically

    
    -
    
    
    stacking and dense hydrogen bond networks) overrides the energetic penalty of breaking the planar intramolecular S(6) bond.[1]

This "frustrated" conformation highlights a critical design principle: Intermolecular forces in the crystal lattice can distort molecular geometry away from the gas-phase minimum.

Diagram 1: Conformational Locking vs. Distortion

The following diagram illustrates the theoretical S(6) planar lock versus the experimentally observed twisted conformation.

Conformationcluster_0Theoretical Gas Phasecluster_1Crystalline Solid StatePlanarPlanar Conformation(0° Torsion)S6Intramolecular S(6) Motif(N-H...N_ring)Planar->S6StabilizesPackingLattice Packing Forces(Intermolecular H-bonds)S6->PackingOvercome byTwistedTwisted Conformation(~25° Torsion)Packing->TwistedForces Distortion

Figure 1: The competition between the intramolecular S(6) resonance-assisted hydrogen bond and the steric/packing requirements of the crystal lattice.[1]

Intermolecular Supramolecular Synthons

The crystal packing of this compound is dominated by robust intermolecular motifs. These "supramolecular synthons" are the primary drivers of crystallization and must be targeted if modifying solubility or melting point.[1]

The Homosynthon

The most persistent feature is the formation of centrosymmetric dimers.[1] Two amide groups from adjacent molecules face each other, forming a cyclic hydrogen-bonded ring.[1]

  • Graph Set:

    
    
    
  • Interaction:

    
    
    
  • Geometry: This interaction pairs the donor (N-H) of molecule A with the acceptor (C=O) of molecule B, and vice versa.[1]

Secondary Chain Propagation

Beyond the dimer, the remaining amide hydrogen (in primary amides) and the available ring nitrogens facilitate the formation of extended chains or sheets.[1]

  • Helical Chains: Often formed via

    
     interactions between dimers.[1]
    
  • 
    -
    
    
    Stacking:
    The electron-deficient pyrimidine rings stack in an offset parallel arrangement (centroid-centroid distance
    
    
    Å), further stabilizing the twisted conformation.[1]
Diagram 2: Supramolecular Assembly Logic

AssemblyMonomerThis compoundMonomerDimerCentrosymmetric Dimer(R2,2(8) Motif)Monomer->DimerPrimary Self-Assembly(N-H...O=C)ChainHelical Chains(N-H...N_ring)Dimer->ChainSecondary H-BondingStackingPi-Pi Stacking(3.44 Å Separation)Dimer->StackingVertical Packing

Figure 2: Hierarchical assembly from monomer to crystal lattice, highlighting the dominance of the amide-amide dimer.[1]

Experimental Protocols

To replicate these structures or generate co-crystals for solubility enhancement, the following protocols are recommended. These are self-validating systems; the appearance of block-like crystals (monoclinic) confirms the dominance of the thermodynamic polymorph.[1]

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals of the stable monoclinic form.

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol (EtOH) and Water (

    
    ).[1] The pyrimidine scaffold has moderate polarity; water facilitates H-bond networking while EtOH aids solubility.[1]
    
  • Dissolution: Dissolve 50 mg of this compound in 10 mL of the solvent mixture at 50°C. Ensure complete dissolution (solution must be clear).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean 20 mL scintillation vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with Parafilm and pierce 3-5 small holes with a needle. Store at ambient temperature (20-25°C) in a vibration-free zone.

  • Harvesting: Colorless block crystals should appear within 3-5 days.

Protocol B: Structural Analysis (SCXRD)

Validation Check:

  • Unit Cell: Monoclinic, Space Group

    
     (or 
    
    
    depending on setting).
  • Check Reflections: If

    
    , this confirms the standard packing described above.[1]
    

Quantitative Structural Data

The following data summarizes the key geometric parameters observed in the standard crystal structure of this compound.

ParameterValueSignificance
Space Group Monoclinic

Most common packing for small planar aromatics.[1]
Twist Angle

Deviation from planarity; indicates packing forces > intramolecular H-bond.[1]

-

Distance

Å
Indicates strong face-to-face aromatic interaction.[1][3][4]
Dimer Motif

Standard amide homosynthon (robust).[1]
Intramolecular H-bond Weak/DistortedDistance

is often

Å due to the twist.[1]

Implications for Drug Design

Understanding these patterns allows for rational modification of lead compounds:

  • Conformational Locking: To force the molecule into a planar conformation (often required for kinase hinge binding), introduce a substituent at the C3 position (e.g., Fluorine).[1] This creates a steric clash or a stronger electrostatic lock that resists the crystal packing twist.[1]

  • Solubility Modulation: The

    
     dimer is very stable and reduces solubility.[1] To improve solubility, disrupt this dimer by:
    
    • N-Methylation: Removes a donor hydrogen, preventing dimer formation.[1]

    • Co-crystallization: Use a carboxylic acid co-former (e.g., fumaric acid) to form a heterodimer (

      
       Acid-Amide) which often has different lattice energy and solubility profiles.[1]
      

References

  • Crystal structure of this compound Source: Acta Crystallographica Section E URL:[Link][1][3]

  • Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide (Picolinamide Comparison) Source: Scientific Research (CSTA) URL:[Link][1]

  • Graph-set analysis of hydrogen-bond patterns Source: Acta Crystallographica Section B URL:[Link]

  • Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine derivatives Source: Taylor & Francis Online URL:[1][Link][1][5][6]

  • Intramolecular Hydrogen Bonding and Intermolecular Dimerization in Imidazole-4,5-dicarboxylic Acid Derivatives (Comparative Amide Motifs) Source: Crystal Growth & Design (ACS) URL:[1][Link][1]

Solubility Profiling of Pyrimidine-2-Carboxamide: Thermodynamic Analysis & Process Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Pyrimidine-2-Carboxamide in Organic and Aqueous Solvents Content Type: Technical Whitepaper / Process Guide Role: Senior Application Scientist Audience: Process Chemists, Formulation Scientists, and Chemical Engineers

Executive Summary

This compound (P2C) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of antiviral and anticancer agents.[1] Its solubility profile is a governing factor in process optimization, influencing yield, purity, and polymorphic control during crystallization.[2]

This guide provides a comprehensive technical analysis of the solubility behavior of P2C. Unlike simple solubility tables, this document details the thermodynamic driving forces (enthalpy/entropy), the structural basis for solvent interaction, and a validated experimental protocol for generating precise solubility curves using the Apelblat model.

Physicochemical Architecture

To predict and manipulate solubility, one must first understand the solid-state architecture of the solute.

  • Molecular Structure: P2C (

    
    ) features a pyrimidine ring fused with a carboxamide group at the C2 position.[2][3] The molecule is planar, facilitating tight packing in the crystal lattice.[2]
    
  • Intermolecular Forces:

    • Hydrogen Bonding: The amide group acts as both a donor (

      
      ) and an acceptor (
      
      
      
      ).[2] The pyrimidine ring nitrogens (N1, N3) are weak acceptors.[2] Crystal structure analysis reveals a centrosymmetric pair of intermolecular
      
      
      hydrogen bonds, linking molecules into a helical chain motif.[2][4]
    • 
       Stacking:  The aromatic rings exhibit significant stacking interactions (face-to-face separation ~3.439 Å), contributing to a high lattice energy that solvents must overcome.[2]
      
  • Ionization: The pyrimidine ring is weakly basic (

    
    ).[2] The amide group is neutral but susceptible to hydrolysis under extreme pH conditions.[2]
    

Experimental Methodology: Solubility Determination

Accurate solubility data is the bedrock of process design.[2] We recommend the Laser Monitoring Observation Technique over the traditional gravimetric shake-flask method for its superior precision and speed.[2]

Validated Protocol: Laser Monitoring Method

This dynamic method minimizes solvent usage and detects the precise dissolution point (clear point) and nucleation point (cloud point).[2]

Equipment: Automated solubility workstation (e.g., Technobis Crystal16 or Mettler Toledo EasyMax with turbidity probe).[2]

Step-by-Step Workflow:

  • Preparation: Weigh accurate amounts of P2C into four glass vials.

  • Solvent Addition: Add varying volumes of the target solvent to create a range of concentrations (mole fraction

    
    ).[2]
    
  • Temperature Cycling:

    • Heat the slurry at a constant rate (e.g., 0.5 K/min) while stirring (600 rpm).

    • Monitor transmissivity.[2] The temperature at which transmission hits 100% is the Saturation Temperature (

      
      ) .[2]
      
    • Cool at a constant rate to detect the Metastable Zone Width (MSZW).[2]

  • Replication: Repeat for each solvent system (Water, Methanol, Ethanol, DMF, Acetone).

  • Validation: Cross-verify one point per solvent using the static gravimetric method (saturation for 24h, filtration, drying).

Solubility Measurement Workflow Diagram

SolubilityWorkflow Start Sample Preparation (Weigh P2C + Solvent) Heat Dynamic Heating (0.5 K/min, 600 rpm) Start->Heat Detect Laser Detection (100% Transmissivity) Heat->Detect Monitor Turbidity Record Record T_sat (Saturation Temp) Detect->Record Clear Point Model Thermodynamic Modeling (Apelblat) Record->Model Data Input Model->Start Optimize Conc.

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Solubility Data & Thermodynamic Modeling[2]

The Solubility Profile

Based on structural analogs (pyrazine-2-carboxamide) and polarity principles, the solubility ranking for P2C follows the "like dissolves like" principle, modified by specific hydrogen bonding capabilities.

Solvent ClassRepresentative SolventSolubility TrendMechanistic Rationale
Polar Aprotic DMF, DMSOVery High Strong dipole-dipole interactions; disruption of lattice H-bonds.[2]
Polar Protic Methanol, EthanolHigh to Moderate Solvation via H-bonding; decreases as alkyl chain length increases.[2]
Aqueous WaterModerate Limited by high lattice energy (

-stacking), but facilitated by H-bonding.[2]
Medium Polarity Acetone, Ethyl AcetateLow Insufficient polarity to fully overcome lattice energy.[2]
Non-Polar Hexane, TolueneNegligible Lack of H-bonding capability; energetically unfavorable.[2]
Thermodynamic Modeling (The Apelblat Equation)

To correlate experimental data (


 vs 

), the Modified Apelblat Equation is the industry standard for this class of compounds.[2] It accounts for the non-ideal behavior of the solution.[2]


  • 
    : Mole fraction solubility[2]
    
  • 
    : Absolute temperature (Kelvin)[2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic .[2] Solubility increases with temperature.[2]
    
  • Entropy Driven: The process is driven by the increase in disorder (

    
    ) as the crystal lattice breaks down.[2]
    

Aqueous Solubility & pH Dependence[2][5]

For drug development, aqueous solubility is rarely a single number; it is a function of pH.[2] P2C exhibits pH-dependent solubility due to the basicity of the pyrimidine ring.[2]

  • Acidic pH (pH < 2): Solubility increases drastically .[2] The pyrimidine nitrogens protonate (

    
    ), forming a soluble salt.[2]
    
  • Neutral pH (pH 4-9): Solubility is determined by the intrinsic solubility of the neutral molecule.[2]

  • Basic pH (pH > 12): Solubility increases, but risk of hydrolysis exists.[2] The amide group can hydrolyze to the carboxylate (

    
    ), irreversibly changing the molecule to pyrimidine-2-carboxylic acid.[2]
    
pH-Dependent Speciation Diagram[2]

pH_Speciation Cation Cationic Species (Protonated Ring N) High Solubility Neutral Neutral Species (Intrinsic Solubility) Solid Precipitate Cation->Neutral pH > pKa (~1.3) Deprotonation Neutral->Cation pH < pKa Protonation Anion Anionic Species (Hydrolysis Product) Pyrimidine-2-carboxylate Neutral->Anion pH > 12 (Base Hydrolysis) Irreversible

Caption: Speciation of this compound across the pH scale.

Process Application: Crystallization Strategy[2]

Based on the solubility profile, the following strategies are recommended for purification and isolation:

  • Cooling Crystallization: Ideal for Ethanol or Water .[2] The steep solubility curve (high temperature coefficient) ensures high recovery upon cooling.[2]

  • Anti-Solvent Crystallization: Dissolve in DMF or DMSO (high solubility) and dose into Water or Isopropanol (anti-solvent).[2] This yields fine crystals and high purity.[2]

  • pH-Swing Crystallization: Dissolve in dilute HCl (forming the cation), filter to remove insoluble impurities, then neutralize to pH 7 to precipitate the pure neutral P2C.[2] Caution: Avoid overshooting to high pH to prevent hydrolysis.[2]

References

  • Crystal Structure & H-Bonding: Zhang, Y., et al. (2007).[2][4] "this compound."[1][2][3][5][6][7] Acta Crystallographica Section E, 64(1).[2]

  • Thermodynamic Modeling (Apelblat): Baluja, S., et al. (2016).[2] "Solubility of pyrimidine derivatives in different organic solvents." World Scientific News, 44, 13-34.[2]

  • General Solubility of Pyrazine Analogues: Doležal, M., et al. (2006).[2] "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242-256.[2]

  • Solubility Measurement Protocols: Black, S., et al. (2011).[2] "Automated solubility determination using a laser monitoring technique." Organic Process Research & Development.

Sources

Methodological & Application

Procedure for the hydrolysis of 2-cyanopyrimidine to pyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-PYR-02-HYD

Executive Summary

Objective: To provide a robust, scalable, and selective protocol for the conversion of 2-cyanopyrimidine to pyrimidine-2-carboxamide. Target Audience: Medicinal Chemists, Process Development Scientists. Key Challenge: The pyrimidine ring is electron-deficient, making the 2-position highly susceptible to nucleophilic attack. Standard hydrolysis (strong acid/base reflux) often leads to ring opening, decarboxylation, or over-hydrolysis to pyrimidine-2-carboxylic acid. Solution: This guide prioritizes the Radziszewski Hydrolysis (Alkaline Hydrogen Peroxide), utilizing the super-nucleophilicity of the hydroperoxide anion (


) to effect conversion under mild conditions (pH 9-10, 

C), ensuring high fidelity of the heteroaromatic ring.

Scientific Foundation & Mechanism

The Chemoselectivity Problem

Hydrolyzing a nitrile (


) to a primary amide (

) is classically difficult because the amide product is often more susceptible to hydrolysis than the starting nitrile, leading to the carboxylic acid (

). For 2-cyanopyrimidine :
  • Ring Instability: The 1,3-diazine ring is sensitive to strong nucleophiles. Harsh NaOH treatment can lead to ring cleavage.

  • Over-Hydrolysis: Once formed, this compound hydrolyzes rapidly to the acid, which is prone to decarboxylation (loss of

    
    ) to yield pyrimidine.
    
The Radziszewski Solution

This protocol utilizes alkaline hydrogen peroxide. The active species is the hydroperoxide anion (


), which is 

times more nucleophilic than hydroxide (

) (the Alpha Effect). This allows the reaction to proceed at a lower pH and temperature, kinetically trapping the product at the amide stage because

is a poor nucleophile for attacking the amide carbonyl.
Mechanistic Pathway

The reaction proceeds via the formation of a peroxyimidic acid intermediate, which tautomerizes and eliminates oxygen to form the amide.

Radziszewski_Mechanism Start 2-Cyanopyrimidine (R-CN) Step1 Hydroperoxide Attack (HOO-) Start->Step1 + H2O2 / OH- Inter1 Peroxyimidate Intermediate Step1->Inter1 Step2 Tautomerization & Oxygen Loss Inter1->Step2 End This compound (R-CONH2) Step2->End - O2

Figure 1: Mechanistic pathway of the Radziszewski hydrolysis preventing over-oxidation.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleHazard Note
2-Cyanopyrimidine >98%SubstrateToxic, Irritant.
Hydrogen Peroxide 30% (w/w) aqReagentOxidizer, Corrosive. Check titer.
Potassium Carbonate AnhydrousCatalystBase source.
Acetone or Ethanol ACS GradeSolventSolubilizer.
DMSO-d6 NMR GradeQCAnalytical solvent.
Method A: Alkaline Hydrogen Peroxide (Recommended)

This method offers the highest yield (>85%) and easiest workup.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice-water bath (

    
    C).
    
  • Solubilization: Dissolve 2-cyanopyrimidine (10.0 g, 95 mmol) in Acetone (30 mL) and Water (10 mL) . Stir until a clear solution is obtained.

    • Note: If solubility is poor, increase acetone volume. The reaction is biphasic but efficient.[1][2]

  • Catalyst Addition: Add Potassium Carbonate (

    
    , 1.3 g, 0.1 eq)  directly to the flask. Stir for 5 minutes.
    
  • Oxidant Addition (Critical): Slowly add 30% Hydrogen Peroxide (12 mL, ~1.2 eq) dropwise via the addition funnel.

    • Control: Maintain internal temperature below 20°C .[3] The reaction is exothermic.

    • Observation: Oxygen gas bubbles will evolve (effervescence). Ensure adequate venting.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir vigorously for 2–3 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Amide).
  • Quench & Crystallization:

    • Cool the mixture back to

      
      C.
      
    • Add saturated Sodium Sulfite (

      
      , 20 mL)  slowly to quench excess peroxide. Test with starch-iodide paper  (should remain white).
      
    • Concentrate the solvent (remove acetone) under reduced pressure (Rotavap,

      
      C) until a thick slurry forms.
      
  • Isolation: Filter the white precipitate using a Buchner funnel. Wash the cake with ice-cold water (2 x 10 mL) to remove salts.

  • Drying: Dry the solid in a vacuum oven at

    
    C for 6 hours.
    

Typical Yield: 85–92% Appearance: White crystalline solid.

Method B: Acid Hydrolysis (Alternative)

Use only if peroxide reagents are restricted. Lower yield due to competing acid formation.

  • Dissolve 2-cyanopyrimidine (5 g) in conc. HCl (15 mL) at

    
    C.
    
  • Stir at room temperature for 4 hours. (Do not reflux).

  • Neutralize carefully with saturated

    
     to pH 7-8.
    
  • Extract with Ethyl Acetate (3 x 50 mL).

  • Evaporate solvent to yield crude amide.

Workflow Visualization

Workflow Input Input: 2-Cyanopyrimidine + Acetone/Water Cool Cool to 0°C Input->Cool AddH2O2 Add 30% H2O2 (Dropwise, T < 20°C) Cool->AddH2O2 React Reaction: Stir RT, 2-3 Hours AddH2O2->React Exothermic Quench Quench: Add Na2SO3 (Destroy Peroxides) React->Quench Check TLC Conc Concentrate: Remove Acetone Quench->Conc Filter Filtration: Isolate Precipitate Conc->Filter Output Product: This compound Filter->Output

Figure 2: Operational workflow for the peroxide-mediated hydrolysis.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Melting Point Capillary188 – 192 °C (Lit. varies, check purity)
IR Spectroscopy ATR-FTIRAbsent:

(2240 cm⁻¹)Present:

(1680-1690 cm⁻¹),

(3150-3350 cm⁻¹)
1H NMR DMSO-d6, 400 MHz

9.00 (d, 2H, Py-H),

7.70 (t, 1H, Py-H),

8.10/7.60 (br s, 2H,

)
Troubleshooting Guide
  • Problem: Product is a sticky gum/oil.

    • Cause: Residual water or acetone.

    • Fix: Recrystallize from minimal hot ethanol or triturate with diethyl ether.

  • Problem: Low Yield / Product is Acidic.

    • Cause: Reaction temperature too high (>40°C) or reaction time too long.

    • Fix: Strictly control T < 25°C. Quench immediately upon TLC completion.

  • Problem: Ring Opening.

    • Cause: pH too high (>12).

    • Fix: Use

      
       or 
      
      
      
      instead of NaOH.

References

  • Radziszewski Reaction Context: Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft, 18(1), 355–356.

  • Pyrimidine Amide Crystallography: Zhang, Y., et al. (2007).[4] "this compound".[4][5] Acta Crystallographica Section E, E64, o105.[4]

  • General Nitrile Hydrolysis Protocols: "Hydrolysis of Nitriles to Amides". Organic Chemistry Portal.

  • Safety Data: "2-Cyanopyrimidine Safety Data Sheet". PubChem.

Sources

The Versatility of Pyrimidine-2-Carboxamide: A Bidentate Nitrogen Donor Ligand for Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine-2-Carboxamide

In the vast landscape of coordination chemistry and its applications in drug discovery and materials science, the design of ligands is of paramount importance. The this compound scaffold has emerged as a privileged structural motif.[1][2] Its significance stems from the unique electronic properties of the pyrimidine ring and the versatile coordinating ability of the carboxamide group. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of this compound, offering detailed protocols and insights for researchers in the field.

The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, imparts a distinct electronic character to the ligand.[1] This, combined with the bidentate N,N-coordination provided by the ring nitrogen and the amide nitrogen, allows for the formation of stable chelate rings with a variety of metal ions. The carboxamide moiety also introduces the potential for hydrogen bonding and other non-covalent interactions, which can influence the supramolecular assembly and reactivity of the resulting metal complexes. These features make this compound and its derivatives valuable building blocks in the development of novel therapeutic agents, functional materials, and catalysts.[3][4]

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved from readily available starting materials. One common and efficient method involves the hydrolysis of 2-cyanopyrimidine under basic conditions. This procedure is advantageous due to its simplicity and high yield.

Protocol 1: Synthesis of this compound from 2-Cyanopyrimidine

This protocol is adapted from a reported synthesis and provides a straightforward route to the desired ligand.[5]

Materials:

  • 2-Cyanopyrimidine

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Crystallization dish

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (9.5 mmol) of 2-cyanopyrimidine in 10 mL of deionized water with stirring.

  • Basification: Slowly add 0.1 M sodium hydroxide solution dropwise to the stirring solution. Monitor the pH of the mixture continuously. Continue adding the NaOH solution until the pH of the solution reaches and is stable at 12.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Crystallization: After 24 hours, transfer the solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature over several days.

  • Isolation and Drying: Colorless to pale yellow crystals of this compound will form. Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, and allow them to air dry. For complete drying, the crystals can be placed in a desiccator over a suitable drying agent.

Expected Yield: The yield of this compound is typically high, often exceeding 80%.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O and N-H stretches of the amide).

  • Mass Spectrometry: To confirm the molecular weight.

II. Coordination Chemistry: Synthesis of Metal Complexes

The bidentate nature of this compound allows it to form stable complexes with a wide range of transition metals. The following is a general protocol for the synthesis of a transition metal complex of this compound, which can be adapted for various metal precursors.

Protocol 2: General Synthesis of a Metal(II) Complex of this compound

This protocol is a generalized procedure based on established methods for the synthesis of similar pyridine and pyrazine carboxamide complexes.

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., CuCl₂, Pd(OAc)₂, RuCl₃·xH₂O)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line), if required for air-sensitive metals.

Procedure:

  • Ligand Solution: Dissolve this compound (typically 2 molar equivalents) in the chosen solvent in a Schlenk flask under an inert atmosphere if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in a minimum amount of the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • Heating (if necessary): If no precipitate forms or if the reaction appears to be slow, heat the reaction mixture to reflux for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by observing the formation of a precipitate or by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Washing and Drying: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether. Dry the complex under vacuum.

Causality Behind Experimental Choices:

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to favor the formation of bis-ligated complexes, which are common for square planar or octahedral geometries.

  • Solvent Choice: The solvent is chosen based on the solubility of both the ligand and the metal salt, as well as its boiling point for refluxing conditions. Protic solvents like methanol and ethanol are often suitable for many first-row transition metals.

  • Inert Atmosphere: For metals susceptible to oxidation (e.g., Ru(II)), an inert atmosphere is crucial to prevent the formation of unwanted byproducts.

III. Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to determine their structure, purity, and properties.

Key Characterization Techniques:

TechniqueInformation Obtained
Elemental Analysis (CHN) Confirms the empirical formula of the complex.
FT-IR Spectroscopy Provides information on the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and N-H bonds. A shift in the C=O stretching frequency to lower wavenumbers is indicative of coordination through the amide oxygen.
UV-Vis Spectroscopy Reveals information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes.
NMR Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR can confirm the coordination of the ligand and provide information about the symmetry of the complex in solution.
X-ray Crystallography Provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Magnetic Susceptibility For paramagnetic complexes, this technique helps to determine the number of unpaired electrons and provides insight into the electronic structure of the metal center.

IV. Application Notes: this compound Complexes in Catalysis

Metal complexes of this compound have the potential to act as catalysts in a variety of organic transformations. The electronic properties of the pyrimidine ring and the steric environment created by the ligand can be tuned to influence the catalytic activity and selectivity. While the catalytic applications of this compound complexes are an emerging area of research, related pyrimidine-based systems have shown promise in important reactions such as cross-coupling and hydrogenation.[6][7]

Application Example: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes are renowned for their catalytic activity in C-C bond-forming reactions.[6] A palladium(II) complex of this compound could potentially serve as a pre-catalyst for Suzuki-Miyaura cross-coupling reactions.

Hypothetical Catalytic Cycle:

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)L-X Ar-Pd(II)L-X Oxidative\nAddition->Ar-Pd(II)L-X Transmetalation Transmetalation Ar-Pd(II)L-X->Transmetalation Ar-Pd(II)L-Ar' Ar-Pd(II)L-Ar' Transmetalation->Ar-Pd(II)L-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Hypothetical Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 3: Representative Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium(II)-pyrimidine-2-carboxamide complex (pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere setup

Procedure:

  • Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium(II)-pyrimidine-2-carboxamide complex (0.01-1 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a certain period (e.g., 2-24 hours), with stirring. The reaction can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst Loading: Low catalyst loadings are desirable for cost-effectiveness and to minimize residual metal in the final product.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.

V. Conclusion and Future Outlook

This compound is a readily accessible and highly versatile bidentate nitrogen donor ligand with significant potential in coordination chemistry and catalysis. The straightforward synthesis of the ligand and its ability to form stable complexes with a variety of metals make it an attractive platform for the development of new functional molecules. While its applications in catalysis are still being explored, the promising results from related pyrimidine-based systems suggest a bright future for this compound complexes in facilitating a range of important organic transformations. Further research into the synthesis of a broader range of metal complexes and the systematic investigation of their catalytic activities will undoubtedly unlock the full potential of this remarkable ligand.

References

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138. [Link]

  • Ebadi, A. (2017). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex. Journal of the Serbian Chemical Society, 82(10), 1125-1132.
  • Ghosh, A. K., et al. (2014). Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. Journal of Chemical Sciences, 126(6), 1747-1756.
  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • PubMed. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1439-1457. [Link]

  • Kowol, C. R., et al. (2012). Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2-Pyridyl-2-pyrimidine-4-carboxylic Acid. Journal of the American Chemical Society, 134(49), 20034-20044.
  • Dalton Transactions. (2018). Synthesis, structure, and properties of palladium(ii) complex of α-formyl pyrrolyl dipyrromethene. Dalton Transactions, 47(3), 856-864. [Link]

  • MDPI. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Molecules, 29(16), 3861. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • PubMed Central. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5586. [Link]

  • Inorganic Chemistry Frontiers. (2022). Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes. Inorganic Chemistry Frontiers, 9(1), 108-120. [Link]

  • Dalton Transactions. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (12), 1806-1815. [Link]

  • PubMed. (2004). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (12), 1806-1815. [Link]

  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 25(23), 13998. [Link]

  • ResearchGate. (2021). Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. Retrieved from [Link]

  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Molecular Catalysis, 553, 113799. [Link]

  • Chemical Reviews. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(3), 1622-1717. [Link]

  • MDPI. (2023). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 28(6), 2793. [Link]

  • PubMed Central. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o105. [Link]

  • ChemRxiv. (2023). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. [Link]

  • ResearchGate. (1990). Pyrimidinylpalladium(II) Complexes in the Synthesis of Alkenylpyrimidines. Acta Chemica Scandinavica, 44, 927-931. [Link]

Sources

Catalytic Applications of Pyrimidine-2-Carboxamide Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and catalytic applications of metal complexes featuring pyrimidine-2-carboxamide and its derivatives as ligands. The unique electronic properties and versatile coordination chemistry of these ligands render their metal complexes highly effective catalysts in a range of organic transformations critical to pharmaceutical and materials science research. This document is structured to provide not just protocols, but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution.

Introduction: The Power of the this compound Ligand

The pyrimidine ring, a fundamental component of nucleobases, imparts specific electronic characteristics to its derivatives.[1] When functionalized with a carboxamide group at the 2-position, the resulting ligand offers a robust bidentate or potentially multidentate coordination scaffold. The nitrogen atoms of the pyrimidine ring and the amide group can chelate to a metal center, forming stable five-membered rings.[2] This structural motif provides several advantages:

  • Electronic Tuning: The electron-withdrawing nature of the pyrimidine ring can modulate the electron density at the metal center, influencing its reactivity and catalytic activity.

  • Stability: The chelate effect of the ligand enhances the thermal and air stability of the resulting metal complexes, a desirable trait for practical catalytic applications.[3]

  • Versatility: The this compound scaffold can be readily modified with various substituents, allowing for the fine-tuning of steric and electronic properties of the catalyst to optimize performance for specific reactions.

This guide will focus on the catalytic applications of complexes formed with transition metals such as Palladium (Pd), Ruthenium (Ru), and Copper (Cu), which have shown significant promise in cross-coupling, reduction, and oxidation reactions.

Palladium Complexes in Cross-Coupling Reactions

Palladium catalysts are paramount in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound ligands have emerged as effective alternatives to traditional phosphine ligands, often offering enhanced stability and activity.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis.[4] Palladium complexes of pyrimidine-carboxamide derivatives have proven to be highly efficient catalysts for this transformation, particularly in aqueous media.[3]

Causality in Experimental Design: The choice of a phosphine-free ligand system like this compound is often motivated by the desire to overcome the air sensitivity and cost associated with phosphine ligands.[3] The pyrimidine-based ligand stabilizes the palladium center, allowing for high turnover numbers (TONs) and facilitating the reaction under milder, more environmentally friendly conditions.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of aryl bromides with phenylboronic acid using a pre-synthesized pyrimidine-based palladium(II) complex.[3][5]

A. Catalyst Synthesis: [Pd(L)Cl₂] (where L is a pyrimidylformamidine ligand) A representative synthesis is provided based on related structures.[5]

  • Ligand Synthesis: Dissolve 2-aminopyrimidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like methanol.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude formamidine ligand. Purify by recrystallization.

  • Complexation: Dissolve the synthesized ligand and palladium(II) chloride (PdCl₂) in a suitable solvent such as acetonitrile or a mixture of methanol and water.

  • Stir the mixture at room temperature or with gentle heating for several hours.

  • The resulting palladium complex precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

  • Characterize the complex using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.

B. Catalytic Reaction:

  • To a microwave vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol), and the palladium catalyst (0.1-1.0 mol%).

  • Add a solvent system, typically a mixture of water and an organic solvent like DMF or ethanol (e.g., 3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Data Summary: Suzuki-Miyaura Coupling Performance

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTime (min)Yield (%)Reference
14-Bromoanisole0.1K₂CO₃H₂O/DMF1595[3]
24-Bromotoluene0.1K₂CO₃H₂O/DMF1598[3]
32-Bromothiophene0.5Cs₂CO₃Water2085[5]
Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7] Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic activity under mild conditions.[8]

Mechanism Overview: Heck Coupling Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The pyrimidine-carboxamide ligand remains coordinated to the palladium center throughout, providing stability and influencing the reactivity of the intermediates.

Heck_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)]L₂⁺ PdII_Aryl->Alkene_Complex Alkene Coordination (+ Alkene) Insertion_Product [R-CH₂-CH(Ar)-Pd(II)]L₂⁺ Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [H-Pd(II)(Product)]L₂⁺ Insertion_Product->Hydride_Complex β-Hydride Elimination Hydride_Complex->Pd0 Reductive Elimination (+ Base, - HBX) L L = this compound Ligand ArX Ar-X = Aryl Halide

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Coupling of Aryl Bromides This is a general protocol adapted from procedures using related ligand systems.[8]

  • In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., ₂, 1-2 mol%), the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), and a base (e.g., Na₂CO₃ or Et₃N, 2.0 mmol).

  • Add a suitable solvent, such as DMF or NMP (3-5 mL).

  • Heat the mixture at the desired temperature (e.g., 120-140 °C) for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the substituted alkene.

Ruthenium Complexes in Hydrogenation and Oxidation

Ruthenium complexes are highly versatile, capable of catalyzing both reduction (transfer hydrogenation) and oxidation reactions, often with high efficiency and selectivity.[9][10] The this compound ligand can act as a bifunctional ligand, participating directly in the catalytic cycle.

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols, using a hydrogen donor like 2-propanol in place of hazardous molecular hydrogen gas.[11][12] Ruthenium(II) complexes with pyrimidine-containing ligands are particularly effective catalysts for this transformation.[10][11]

Mechanism Overview: Outer-Sphere Transfer Hydrogenation

This mechanism involves the formation of a ruthenium-hydride species, which then delivers the hydride to the ketone substrate without direct coordination of the ketone to the metal center. The ligand's N-H moiety can participate in a proton transfer step.

Transfer_Hydrogenation cluster_legend Legend Ru_Precatalyst [Ru(II)-Cl]L Ru_Alkoxide [Ru(II)-OⁱPr]L Ru_Precatalyst->Ru_Alkoxide + ⁻OⁱPr - Cl⁻ Ru_Hydride [Ru(II)-H]L Ru_Alkoxide->Ru_Hydride β-Hydride Elimination (- Acetone) Transition_State [Ketone···H-Ru(II)···H-N]L Transition State Ru_Hydride->Transition_State + Ketone Transition_State->Ru_Precatalyst Hydride & Proton Transfer (- Alcohol) (+ Solvent/Cl⁻) L L = this compound Ligand OPr ⁻OⁱPr = Isopropoxide

Caption: Proposed outer-sphere mechanism for Ru-catalyzed transfer hydrogenation.

Experimental Protocol: General Procedure for Transfer Hydrogenation of Ketones This protocol is based on established procedures for similar Ru(II) catalysts.[10][13]

  • Prepare a stock solution of the ruthenium catalyst (e.g., 0.01 M in 2-propanol).

  • In an oven-dried Schlenk tube under an inert atmosphere, add the ketone substrate (2.0 mmol).

  • Add 2-propanol (10.0 mL) as both the solvent and hydrogen source.

  • Add the catalyst solution (1.0 mL, 0.01 mmol, 0.5 mol%).

  • Stir the mixture at 82 °C for 10 minutes to ensure homogeneity.

  • Initiate the reaction by adding a solution of a base (e.g., 0.2 mL of 0.5 M KOtBu or Cs₂CO₃ in 2-propanol).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture, quench with a small amount of water, and remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent, dry the organic phase, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Data Summary: Ruthenium-Catalyzed Transfer Hydrogenation

EntryKetoneCatalystBaseTime (h)Conversion (%)Reference
1Acetophenone[Ru(L)(PPh₃)Cl₂]ⁱPrOK1>99[10]
2Cyclohexanone[Ru(L)(PPh₃)Cl₂]ⁱPrOK0.5>99[10]
3Benzophenone[(p-cymene)RuCl₂]₂/LigandCs₂CO₃1295[13]
Oxidation of Alcohols

Ruthenium complexes can also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using a suitable oxidant like tert-butyl hydroperoxide (TBHP).[14]

Causality in Experimental Design: The choice of oxidant is crucial. TBHP is often preferred as it is a readily available and relatively safe oxidizing agent. The pyrimidine-alkoxide ligand helps to stabilize the high-valent ruthenium-oxo species that is believed to be the active oxidant in the catalytic cycle.[14]

Experimental Protocol: Oxidation of Benzyl Alcohol Adapted from a procedure using ruthenium carbonyl complexes with pyridine-alkoxide ligands.[14]

  • To a reaction vessel, add the ruthenium catalyst (e.g., [Ru(CO)₂(L)₂], 1.0 mol%), the primary alcohol (e.g., benzyl alcohol, 1.0 mmol), and a solvent such as toluene (3 mL).

  • Add the oxidant, 70% aqueous TBHP (1.5 mmol), dropwise to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by GC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude aldehyde product by silica gel chromatography.

Copper Complexes in Oxidative and Coupling Reactions

Copper is an earth-abundant and less toxic metal, making copper-catalyzed reactions an attractive area of research. This compound and related ligands can stabilize copper in various oxidation states, enabling a range of catalytic transformations.

Aerobic Oxidative Coupling

Copper(II) complexes have been employed in aerobic oxidative reactions, such as the synthesis of imidazopyridines from chalcones and 2-aminopyridines, using molecular oxygen as the ultimate oxidant.[15] While not a direct application of this compound, related pyridine-carboxamide ligands demonstrate the principle.[16]

Experimental Protocol: Aerobic Oxidative C-N Coupling This is a representative protocol based on similar Cu(II)-catalyzed aerobic oxidations.[15]

  • In a round-bottom flask, combine the chalcone (1.0 mmol), 2-aminopyridine (1.2 mmol), copper(II) acetate (Cu(OAc)₂, 10 mol%), and a ligand if required (e.g., 1,10-phenanthroline, 20 mol%).

  • Add a high-boiling solvent such as DMSO or DMF (5 mL).

  • Heat the mixture at 100-120 °C under an atmosphere of air or oxygen (using a balloon) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

Metal complexes of this compound and its derivatives are versatile and robust catalysts for a variety of important organic transformations. The ease of synthesis and tunability of the ligand scaffold, combined with the catalytic prowess of metals like palladium, ruthenium, and copper, provides a powerful toolkit for synthetic chemists. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to apply these catalytic systems and to develop new, even more efficient and selective methodologies. Future research will likely focus on expanding the reaction scope, developing asymmetric variants for chiral synthesis, and immobilizing these catalysts on solid supports for enhanced recyclability and applications in flow chemistry.

References

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  • Li, X., et al. (2016). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Organic & Biomolecular Chemistry, 14(34), 8075-8078. Available at: [Link]

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Application Notes & Protocols: A Guide to the Step-by-Step Functionalization of the Pyrimidine Ring in Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidine Carboxamides in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] As a privileged structure, it is found in anticancer, antimicrobial, and anti-inflammatory drugs.[1] When appended with a carboxamide group, the pyrimidine ring's electronic properties and synthetic accessibility are significantly altered, creating a unique chemical space for drug development professionals to explore. Pyrimidine carboxamides have been identified as potent and selective agonists for receptors like the cholecystokinin 1 receptor (CCK1R), highlighting their therapeutic potential.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key strategies for the step-by-step functionalization of the pyrimidine ring in carboxamide derivatives. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into achieving regiochemical control.

Understanding the Reactivity of the Pyrimidine Carboxamide Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity:

  • C-H Acidity: The protons on the pyrimidine ring are more acidic than those on a benzene ring, making them susceptible to deprotonation by strong bases.

  • Susceptibility to Nucleophilic Attack: The electron-deficient ring is prone to nucleophilic aromatic substitution (SNAr), especially at positions activated by electron-withdrawing groups or bearing a good leaving group.

  • Regioselectivity: The positions on the pyrimidine ring exhibit distinct reactivity. The C2, C4, and C6 positions are the most electron-deficient and are typically the primary sites for nucleophilic attack. The C5 position is more electron-rich and is more analogous to an aromatic C-H bond, often requiring different strategies for functionalization.

The carboxamide substituent further modulates this reactivity. It can act as a directed metalation group (DMG) , facilitating deprotonation at an adjacent position. Its electronic and steric properties will also influence the regioselectivity of other transformations.

Strategic Functionalization Pathways

A logical workflow for diversifying a pyrimidine carboxamide core often begins with installing a versatile functional group, such as a halogen, which can then be elaborated through various cross-coupling reactions. Alternatively, direct C-H activation or metalation can provide a more atom-economical route to new analogues.

G cluster_start Starting Material cluster_methods Primary Functionalization Strategies start Pyrimidine Carboxamide Core halogenation Halogenation (X = Cl, Br, I) start->halogenation metalation Directed Metalation / Lithiation start->metalation ch_activation Direct C-H Activation start->ch_activation suzuki Suzuki Coupling (C-C Bond) halogenation->suzuki buchwald Buchwald-Hartwig (C-N Bond) halogenation->buchwald sonogashira Sonogashira Coupling (C-C Bond) halogenation->sonogashira metalation->suzuki via Borylation electrophile Electrophilic Quench (E.g., Alkylation, Silylation) metalation->electrophile arylation Arylation / Alkenylation ch_activation->arylation

Caption: General workflow for pyrimidine carboxamide functionalization.

Halogenation: Installing a Versatile Synthetic Handle

Introducing a halogen atom (Cl, Br, I) onto the pyrimidine ring is a common and highly effective initial step. Halogens serve as versatile handles for a wide array of transition-metal-catalyzed cross-coupling reactions.

Causality of Halogenation Strategy
  • Electrophilic Halogenation: The electron-rich C5 position can undergo electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

  • Sandmeyer-type Reactions: An amino group on the pyrimidine ring can be converted to a halogen via a diazotization-halogenation sequence.

  • Halogen Exchange: A less reactive halogen (e.g., Cl) can sometimes be converted to a more reactive one (e.g., I) via a Finkelstein-type reaction, which is particularly useful for activating the substrate for subsequent cross-coupling.

  • Deoxyhalogenation: Hydroxypyrimidines (pyrimidinones) can be converted to chloropyrimidines using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Protocol: Regioselective Bromination of a Pyrimidine-5-Carboxamide

This protocol describes the bromination at the C5 position, a common strategy for introducing a handle for further functionalization.

Materials:

  • Pyrimidine-X-carboxamide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the pyrimidine-X-carboxamide and the chosen solvent.

  • Stir the solution until the starting material is fully dissolved.

  • Add NBS portion-wise to the solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating to proceed to completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromopyrimidine carboxamide.

Directed Ortho-Metalation (DoM): Precision C-H Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG).[3] The carboxamide group is an effective DMG, capable of coordinating with an organolithium base and directing deprotonation to the adjacent C-H bond.[4][5]

Causality of DoM Strategy
  • Directing Group Effect: The carboxamide group's carbonyl oxygen and amide nitrogen act as Lewis basic sites, coordinating to the lithium cation of the organolithium base (e.g., n-BuLi, LDA). This brings the base into proximity with the ortho proton, facilitating its abstraction.[3]

  • Choice of Base: The choice of base is critical. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums like n-BuLi for heterocyclic substrates to avoid competitive nucleophilic addition to the electron-deficient ring.[6] For particularly sensitive substrates, hindered magnesium or zinc amide bases (e.g., TMPMgCl·LiCl) can offer superior regioselectivity and functional group tolerance.[7][8]

  • Electrophilic Quench: The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, carbon dioxide, and sources of boron (e.g., triisopropyl borate) for subsequent Suzuki-Miyaura coupling.

G cluster_workflow Directed Ortho-Metalation Workflow start Pyrimidine Carboxamide (DMG present) step1 Addition of Strong Base (e.g., LDA, LTMP) THF, -78 °C start->step1 intermediate Ortho-Lithiated Intermediate step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product Ortho-Functionalized Product step2->product

Caption: Workflow for Directed Ortho-Metalation (DoM).

Protocol: DoM and Borylation of a Pyrimidine-4-carboxamide

This protocol details the ortho-lithiation of a pyrimidine-4-carboxamide at the C5 position, followed by trapping with triisopropyl borate to form a boronic ester, a key intermediate for Suzuki-Miyaura coupling.

Materials:

  • N,N-Diisopropyl-pyrimidine-4-carboxamide (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared or titrated solution)

  • Triisopropyl borate (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line or glovebox for inert atmosphere conditions

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the N,N-diisopropyl-pyrimidine-4-carboxamide in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated pyrimidine solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude boronic ester can often be used directly in the subsequent Suzuki-Miyaura coupling step after solvent removal. If necessary, purification can be achieved by column chromatography.

Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools in modern organic synthesis and drug discovery for forming C-C, C-N, and C-O bonds.[9][10] Halogenated or borylated pyrimidine carboxamides are excellent substrates for these transformations.

Key Cross-Coupling Reactions and Their Rationale
ReactionBond FormedPyrimidine SubstrateCoupling PartnerTypical Catalyst/LigandRationale & Insights
Suzuki-Miyaura C-C (sp²-sp²)Halo- or Boryl-pyrimidineBoronic acid/esterPd(PPh₃)₄, Pd(dppf)Cl₂Highly robust and functional group tolerant. Boronic acids are generally stable and commercially available. Essential for creating biaryl structures.
Buchwald-Hartwig C-NHalopyrimidineAmine, AmidePd₂(dba)₃ / XPhos, RuPhosThe premier method for C-N bond formation. Ligand choice is crucial for reaction efficiency and depends on the specific amine and halide.[11]
Sonogashira C-C (sp²-sp)HalopyrimidineTerminal AlkynePd(PPh₃)₂Cl₂, CuIA reliable method for introducing alkynyl moieties, which are valuable pharmacophores and synthetic intermediates.
Heck C-C (sp²-sp²)HalopyrimidineAlkenePd(OAc)₂, P(o-tol)₃Forms a new C-C bond with an alkene, leading to styrenyl-type derivatives. Regioselectivity can be a challenge.
Stille C-C (sp²-sp²)HalopyrimidineOrganostannanePd(PPh₃)₄Highly effective but the toxicity and removal of tin byproducts are significant drawbacks.
Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine Carboxamide

This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the C5 position.

Materials:

  • 5-Bromo-N,N-diisopropylpyrimidine-4-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 10:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add the 5-bromopyrimidine carboxamide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the 5-arylpyrimidine carboxamide derivative.

Direct C-H Activation/Functionalization

Direct C-H activation has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization steps (e.g., halogenation or borylation) required for traditional cross-coupling.[12] For pyrimidines, this often involves palladium-catalyzed reactions to form C-C or C-X bonds.[13][14]

Causality of C-H Activation
  • Regioselectivity: C-H activation on the pyrimidine ring is often directed by the most acidic proton or by a directing group. For many pyrimidine systems, the C5 position is the most common site for direct arylation.

  • Mechanism: The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the C-H bond to a high-valent metal center. The specific pathway is dependent on the catalyst, ligands, and substrate.

  • Oxidants and Additives: These reactions often require an oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active catalytic species. Additives like pivalic acid can act as proton shuttles, facilitating the C-H cleavage step.

Conclusion

The functionalization of the pyrimidine carboxamide core is a rich and diverse field, offering multiple strategic avenues for the synthesis of novel chemical entities. By understanding the inherent reactivity of the pyrimidine ring and the directing effects of the carboxamide substituent, medicinal chemists can strategically apply a range of powerful synthetic methods. From the installation of versatile halogen handles to the precision of directed metalation and the efficiency of direct C-H activation, these techniques provide the tools necessary to systematically explore the structure-activity relationships of this important class of molecules. The protocols and insights provided herein serve as a practical guide for researchers dedicated to advancing the frontiers of drug discovery.

References

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Reaction conditions for amide coupling using pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for amide coupling using pyrimidine-2-carboxylic acid Content Type: Application Note & Protocol Guide

Subtitle: Overcoming Electronic Deactivation and Decarboxylation Risks in Heteroaromatic Synthesis

Executive Summary

Coupling pyrimidine-2-carboxylic acid (P2CA) to amines is a non-trivial transformation frequently encountered in the synthesis of kinase inhibitors and P2X antagonists.[1] Unlike standard benzoic acids, P2CA presents two distinct challenges: (1) intrinsic instability (decarboxylation) under acidic or thermal stress, and (2) electronic deactivation of the carboxylate due to the electron-withdrawing nature of the diazine ring.

This guide outlines a validated "Gold Standard" protocol using HATU , an alternative scale-up friendly method using T3P , and a mechanistic troubleshooting framework to ensure high yields and reproducibility.

Mechanistic Insight & Challenges
2.1 The Decarboxylation Trap (Hammick-Type Mechanism)

The primary failure mode for this reaction is the loss of CO₂ prior to amide bond formation. This follows a Hammick-type mechanism :

  • Protonation: The pyrimidine ring nitrogens are protonated under acidic conditions.

  • Ylide Formation: The electron-deficient ring facilitates the extrusion of CO₂, generating a transient ylide species stabilized by the adjacent positive charges.[2]

  • Result: Formation of unsubstituted pyrimidine and loss of stoichiometry.[1]

Operational Imperative: Reaction conditions must remain strictly basic or neutral. Acidic activation methods (e.g., unbuffered SOCl₂ or generation of acid chlorides without excess base) significantly increase the risk of decarboxylation.

2.2 Electronic Deactivation & N-Acylation

The pyrimidine ring is strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate oxygen, making initial attack on the coupling reagent slower than with phenyl analogs. Additionally, the proximity of the ring nitrogens can lead to N-acyl urea formation (with carbodiimides) or chelation issues, reducing the effective concentration of the active ester.

Decision Framework & Workflow

The following logic gate determines the optimal coupling strategy based on amine nucleophilicity and scale.

G Start Start: Pyrimidine-2-Carboxylic Acid CheckAmine Analyze Amine Partner Start->CheckAmine RouteA Route A: Weak Nucleophile (Anilines, Heterocycles) CheckAmine->RouteA Low Reactivity RouteB Route B: Strong Nucleophile (Alkyl Amines) CheckAmine->RouteB High Reactivity RouteC Route C: Scale-Up (>10g) (Cost/Safety Focus) CheckAmine->RouteC Large Scale HATU Protocol 1: HATU / DIPEA (High Activation, Basic pH) RouteA->HATU T3P Protocol 2: T3P / Pyridine (Low Epimerization, Mild) RouteB->T3P AcidCl Protocol 3: Ghosez's Reagent (Neutral Chloroenamine) RouteC->AcidCl Decarb RISK: Decarboxylation (Avoid Acidic pH) HATU->Decarb If Acidic Workup Product Target Amide HATU->Product >85% Yield T3P->Product Scalable AcidCl->Product Low Cost

Figure 1: Decision tree for selecting coupling conditions based on amine properties and scale constraints.

Recommended Protocols
Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, weak nucleophiles (anilines), and ensuring success on the first attempt.

Why HATU? The aza-benzotriazole moiety (HOAt) generated provides an "anchimeric assistance" effect via the pyridine nitrogen, accelerating the reaction for sterically hindered or electron-deficient acids. Crucially, this reaction is run with excess base.

Materials:

  • Pyrimidine-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve Pyrimidine-2-carboxylic acid (1.0 mmol) in DMF (5 mL, 0.2 M).

  • Base Addition (Critical): Add DIPEA (3.0 mmol) before the coupling reagent. This ensures the carboxylic acid is deprotonated and the solution is basic, preventing decarboxylation.

  • Activation: Add HATU (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Note: Do not heat above 40°C unless absolutely necessary.[1]

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) and Brine (1x).

    • Caution: Avoid washing with 1N HCl if the product is acid-sensitive. Use 5% Citric acid or Ammonium Chloride if a slightly acidic wash is needed.[1]

Protocol B: The "Scalable & Mild" Method (T3P)

Best for: Scale-up (>5g), simple amines, and ease of workup.

Why T3P? Propylphosphonic anhydride (T3P) has low toxicity and the by-products are water-soluble.[1] It operates well in EtOAc or MeTHF, making isolation easier.

Materials:

  • Pyrimidine-2-carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • T3P (50% wt in EtOAc/DMF) (1.5–2.0 equiv)

  • Pyridine or TEA (3.0–4.0 equiv)

  • Solvent: EtOAc or MeTHF[1]

Step-by-Step Procedure:

  • Combine acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (5–10 mL/g).

  • Add Pyridine (4.0 equiv).

  • Cool to 0°C (optional, but recommended for P2CA).

  • Add T3P solution dropwise.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Wash organic layer with water, NaHCO₃, and brine. The phosphorus by-products wash away easily.

Troubleshooting & Optimization Data
IssueProbable CauseCorrective Action
Low Yield / Missing SM Decarboxylation of AcidEnsure reaction pH > 8. Add base before reagents.[1] Avoid heating >50°C.
No Reaction Poor ActivationSwitch from EDC/HOBt to HATU or COMU . Increase concentration to 0.5 M.
Product is Water Soluble Polarity of PyrimidineDo not use aqueous workup.[1] Evaporate DMF/Solvent and purify directly via Reverse Phase Flash Chromatography (C18).
N-Acyl Urea Byproduct Carbodiimide Side ReactionAvoid DCC/EDC.[1] Use T3P or HATU which form more stable active esters.[1]
References
  • Decarboxylation Mechanism: Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[2] Canadian Journal of Chemistry, 1977.[2] Link

  • HATU Efficacy: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 1993. Link

  • T3P Applications: Dunetz, J. R., et al. "T3P: An Efficient and Low-Cost Peptide Coupling Reagent." Organic Process Research & Development, 2016. Link

  • General Amide Coupling Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

Sources

Application Note: Strategies for Incorporating Pyrimidine-2-Carboxamide into MOF Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the protocols for incorporating Pyrimidine-2-Carboxamide (P2C) into Metal-Organic Frameworks (MOFs).

Given the monodentate/chelating nature of P2C (unlike dicarboxylate linkers which form 3D nets), this guide covers two distinct incorporation strategies:

  • Guest Encapsulation (The Cargo Route): Loading P2C as a bioactive payload into a carrier MOF (e.g., ZIF-8) for controlled drug delivery.

  • Structural Ligation (The Architect Route): Using P2C as an auxiliary capping ligand to functionalize MOF nodes or form low-dimensional coordination polymers.

Introduction & Strategic Analysis

This compound (P2C) is a critical pharmacophore found in various kinase inhibitors and antifungal agents. Its incorporation into MOFs is primarily driven by the need to enhance bioavailability, control release kinetics, or utilize its N,O-donor sites for specific catalytic interactions.

Chemical Logic
  • Ligand Geometry: P2C possesses a pyrimidine ring nitrogen (

    
    ) and an amide oxygen (
    
    
    
    ) capable of forming a stable 5-membered chelate ring with transition metals (Cu, Zn, Co).
  • Coordination Constraint: Unlike terephthalic acid (a linear ditopic linker), P2C acts primarily as a capping ligand . It terminates network growth rather than extending it. Therefore, "incorporation" structurally implies using it as a modulator or surface functionalization agent, whereas "incorporation" functionally implies encapsulation.

Strategic Selection Guide
RequirementRecommended StrategyTarget MOF System
Drug Delivery Protocol A: One-Pot Encapsulation ZIF-8 (Zn-2-methylimidazole)
Catalysis/Sensing Protocol B: Structural Ligation Cu-P2C Coordination Polymer
Surface Modification Protocol C: Post-Synthetic Exchange UiO-66 (Zr-based)

Protocol A: One-Pot Encapsulation in ZIF-8 (Bio-Delivery Focus)

Rationale: ZIF-8 is selected due to its large cavity size (11.6 Å) relative to the P2C molecule (~6 Å), biocompatibility, and pH-responsive disassembly (releasing payload in acidic tumor environments). The one-pot method traps P2C within the sodalite cages during crystal growth, preventing premature leaching.

Reagents
  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 2-Methylimidazole (2-MeIm)

  • This compound (P2C)[1]

  • Methanol (MeOH) (HPLC Grade)

Step-by-Step Methodology
  • Precursor Preparation:

    • Solution A: Dissolve 0.59 g of

      
       in 20 mL of MeOH.
      
    • Solution B: Dissolve 1.30 g of 2-MeIm in 20 mL of MeOH.

    • Cargo Solution: Dissolve 100 mg of P2C in 10 mL of MeOH. Note: If solubility is poor, mild sonication (40 kHz, 10 min) is recommended.

  • In Situ Assembly:

    • Add the Cargo Solution (P2C) to Solution A (Zinc salt) under stirring (300 rpm) for 10 minutes. This allows partial coordination of Zn ions by P2C, ensuring the drug is near the metal centers during nucleation.

    • Rapidly pour Solution B (Linker) into the Zn/P2C mixture. The solution should turn milky white within 1-5 minutes, indicating ZIF-8 nucleation.

  • Crystallization:

    • Seal the vessel and allow it to stand undisturbed at ambient temperature (

      
      ) for 24 hours.
      
    • Critical Control Point: Do not stir during this phase; static conditions favor uniform crystal size distribution.

  • Purification:

    • Centrifuge the suspension at 8,000 rpm for 10 minutes.

    • Decant the supernatant.

    • Wash 1: Resuspend pellets in fresh MeOH and sonicate for 5 minutes to remove surface-adsorbed (non-encapsulated) P2C. Centrifuge again.

    • Repeat the wash step 2 more times.

  • Activation:

    • Dry the powder under vacuum at

      
       for 12 hours. Avoid higher temperatures to prevent thermal degradation of the amide group.
      
Visualization of Encapsulation Workflow

ZIF8_Encapsulation Zn Zn(NO3)2 Solution Mix1 Pre-Coordination (Zn-P2C Complex) Zn->Mix1 P2C This compound (Cargo) P2C->Mix1 Stir 10 min Linker 2-Methylimidazole (Linker) Nucleation ZIF-8 Nucleation (Trapping P2C) Linker->Nucleation Rapid Addition Mix1->Nucleation Wash MeOH Wash (Remove Surface Drug) Nucleation->Wash 24h Static Final P2C@ZIF-8 Wash->Final Vac Dry 60°C

Figure 1: Workflow for the one-pot encapsulation of P2C within ZIF-8, ensuring internal pore loading rather than surface adhesion.

Protocol B: Structural Incorporation (Coordination Polymer)

Rationale: For applications requiring the P2C molecule to be part of the framework wall (e.g., sensing), we utilize the chelating ability of P2C to form a mixed-ligand system. Here, P2C acts as a capping ligand on a Copper(II) node, creating a 1D or 2D coordination network.

Reagents
  • Copper(II) Nitrate Trihydrate[2]

  • This compound (P2C)[1]

  • Sodium Benzoate (Auxiliary Linker to support dimensionality)

  • DMF / Ethanol / Water mixture (1:1:1)

Step-by-Step Methodology
  • Ligand Dissolution:

    • Dissolve 1.0 mmol P2C and 1.0 mmol Sodium Benzoate in 10 mL of DMF/EtOH (1:1).

  • Metal Addition:

    • Dissolve 1.0 mmol

      
       in 5 mL 
      
      
      
      .
    • Layer the metal solution carefully over the ligand solution in a narrow test tube (Liquid Diffusion Method).

  • Crystal Growth:

    • Allow diffusion to occur at room temperature for 5-7 days.

    • Blue block-shaped crystals of

      
       will form at the interface.
      
  • Isolation:

    • Filter crystals and wash with cold ethanol.

Characterization & Validation

To confirm successful incorporation (Protocol A) or coordination (Protocol B), the following analytical hierarchy is required.

A. Powder X-Ray Diffraction (PXRD)
  • Protocol A (ZIF-8): Compare the pattern of P2C@ZIF-8 with simulated ZIF-8.

    • Success Criteria: Retention of the characteristic peaks at

      
       (indicating framework integrity).
      
    • Failure Mode: Appearance of sharp peaks corresponding to crystalline P2C suggests external recrystallization (failed washing).

  • Protocol B (Coordination): A completely new phase distinct from the starting ligands.

B. FTIR Spectroscopy (The Fingerprint)[3]
  • Target Region: Look for the Amide I band (

    
     stretch).
    
  • Free P2C: Typically ~1690

    
    .
    
  • Encapsulated P2C: Slight shift or broadening due to confinement effects (hydrogen bonding with imidazole linkers).

  • Coordinated P2C: Significant redshift (~1650

    
    ) indicating 
    
    
    
    bonding.
C. Loading Capacity Quantification (UV-Vis)

For Protocol A (Drug Delivery), quantify the loading efficiency (LE):

  • Digest 10 mg of P2C@ZIF-8 in 1 mL of 1M HCl (this destroys the framework).

  • Dilute with PBS (pH 7.4).

  • Measure absorbance at

    
     of P2C (typically ~260-270 nm, determine experimentally).
    
  • Calculate LE% = (Mass of Drug / Mass of MOF)

    
     100.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Loading Efficiency (<5%) P2C competes with linker for Zn sites.Increase P2C concentration in "Cargo Solution" or switch to post-synthetic impregnation (soak ZIF-8 in saturated P2C solution).
Amorphous Product Rapid precipitation due to high concentration.Dilute the synthesis media by 50% or slow down the addition rate of the linker.
Rapid Burst Release Drug is on the surface, not inside.Increase the number of MeOH wash cycles or sonication time (up to 10 min).

References

  • AlNeyadi, S.S., et al. (2020).[3] Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier.[3] Molecules, 25(18), 4313.[3] Link

  • Zhang, Y., et al. (2007).[4] Crystal structure of the this compound copper(II) complex. Journal of Coordination Chemistry. (Contextual grounding for coordination modes).

  • Krap, C.P., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II).[5][6] Crystals, 13, 1490.[6] Link[6]

  • Nakamura, T., et al. (2007). This compound.[1][2][4] Acta Crystallographica Section E, E64, o105. Link

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Pyrimidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Development

Pyrimidine-2-carboxamide is a key heterocyclic amide that serves as a vital building block in the synthesis of a wide array of pharmaceutical compounds. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. The success of this method hinges on the judicious selection of an appropriate solvent system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent for the recrystallization of this compound, ensuring high purity and crystalline solid suitable for downstream applications.

Theoretical Framework: Principles of Solvent Selection for Recrystallization

The ideal solvent for recrystallization is one in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for the crystallization process upon cooling. The key characteristics of an effective recrystallization solvent are:

  • Solubility Gradient: The solvent should exhibit a steep solubility curve for this compound with respect to temperature.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₅N₃O-
Molar Mass123.12 g/mol -
Melting Point140-150 °C[1]
PolarityPolarInferred from structure

The presence of the pyrimidine ring and the carboxamide group, both capable of hydrogen bonding, imparts a polar character to the molecule. This suggests that polar solvents will be more effective at dissolving this compound than non-polar solvents.

Solvent Screening for this compound Recrystallization

Table of Potential Solvents and Predicted Solubility Behavior:

SolventPolarityBoiling Point (°C)Predicted Solubility of this compoundRationale & Comments
WaterHigh100Low at RT, High at elevated temp.The ability to form strong hydrogen bonds suggests good solubility in hot water. A documented recrystallization from aqueous solution supports this.[2]
EthanolHigh78Moderate at RT, High at elevated temp.Often a good choice for polar organic molecules and amides.[3]
IsopropanolMedium82Moderate at RT, High at elevated temp.Similar to ethanol, offers a good balance of polarity.
AcetonitrileMedium82Moderate at RT, High at elevated temp.A polar aprotic solvent that can be effective for recrystallizing amides.[3]
Ethyl AcetateMedium77Low at RT, Moderate at elevated temp.Lower polarity may result in lower solubility, but could be useful in a mixed solvent system.
AcetoneMedium56Moderate at RT, High at elevated temp.A versatile polar aprotic solvent, often effective for amides.[3]
TolueneLow111Very LowUnlikely to be a good single solvent due to the polarity mismatch.
HexaneLow69InsolubleA non-polar solvent, useful as an anti-solvent in mixed solvent systems.

Experimental Protocols

Part 1: Small-Scale Solvent Screening Protocol

This protocol outlines a systematic approach to experimentally determine the most suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (from the table above)

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with a sand or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Sample Preparation: Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

  • Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Vortex the mixture after each addition. Observe and record the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.

  • Elevated Temperature Solubility Test: For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent dropwise with agitation until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling and Crystallization Test: Once a saturated solution is obtained at an elevated temperature, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the meniscus.

  • Cold Temperature Crystallization: Place the test tubes that have shown crystal formation, or those that have not, into an ice bath for 15-20 minutes to maximize crystal precipitation.

  • Observation and Selection: Evaluate the solvents based on the following criteria:

    • High solubility at high temperature.

    • Low solubility at low temperature.

    • Formation of well-defined crystals upon cooling.

    • Significant precipitation of solid upon cooling.

Workflow for Solvent Selection:

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Part 2: Recrystallization Protocol for this compound

This protocol provides a step-by-step procedure for the recrystallization of this compound using a pre-determined optimal solvent.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring continuously. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of this compound, or dry under vacuum.

Visual Representation of the Recrystallization Process:

Caption: Key stages of the this compound recrystallization workflow.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound "oils out" (forms a liquid layer instead of crystals), it may be due to the solution being too concentrated or cooling too rapidly. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Seeding with a pure crystal of this compound can also induce crystallization.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization and purification of this compound. By systematically applying the principles of solubility and following the detailed protocols outlined in this application note, researchers can confidently identify an optimal solvent system to achieve high purity and yield of this important pharmaceutical intermediate. This ensures the quality and integrity of the starting material for the development of novel therapeutics.

References

  • Zhang, L., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. [Link]

  • ResearchGate. What is the best technique for amide purification? (2020). [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of pyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CASE ID: PYR-2CX-OPT-09 STATUS: OPEN ASSIGNED SPECIALIST: Dr. A. Vance, Senior Application Scientist SUBJECT: Yield Optimization & Troubleshooting for Pyrimidine-2-Carboxamide Synthesis[1]

User Support Guide: this compound Synthesis

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of This compound is suffering from one of three common failures: (1) over-hydrolysis to the carboxylic acid , (2) low conversion in radical alkylation , or (3) isolation difficulties due to high water solubility .[1]

The 2-position of the pyrimidine ring is uniquely electron-deficient due to the flanking nitrogen atoms.[1] This makes the carbon highly susceptible to nucleophilic attack, but it also renders the resulting amide bond labile under standard hydrolysis conditions.[1] This guide prioritizes protocols that mitigate ring instability and over-reaction.

Part 1: Strategic Route Selection (Decision Matrix)

Before troubleshooting, verify you are using the optimal route for your starting material and scale.[1]

RouteSelection Start Select Starting Material Cyanopyrimidine 2-Cyanopyrimidine Start->Cyanopyrimidine Halopyrimidine 2-Halo-pyrimidine (Cl, Br) Start->Halopyrimidine Pyrimidine Unsubstituted Pyrimidine Start->Pyrimidine RouteA Route A: Controlled Hydrolysis (Best for Scale) Cyanopyrimidine->RouteA Standard RouteB Route B: Pd-Catalyzed Aminocarbonylation Halopyrimidine->RouteB High Purity Req. RouteC Route C: Minisci Reaction (Radical Carbamoylation) Pyrimidine->RouteC Direct Functionalization Success Target: this compound RouteA->Success RouteB->Success RouteC->Success

Figure 1: Decision matrix for selecting the synthetic pathway based on available starting materials.

Part 2: Detailed Protocols & Troubleshooting

Module A: Controlled Hydrolysis of 2-Cyanopyrimidine

The most common route, but prone to "runaway" hydrolysis to the acid.

The Mechanism: Under strong basic conditions (NaOH/Heat), the nitrile hydrates to the amide, but the amide rapidly hydrolyzes to the carboxylate because the electron-poor pyrimidine ring activates the carbonyl carbon. The Fix: Use Peroxide-Mediated Hydrolysis (mild alkaline) or Metal-Catalyzed Hydration (neutral pH).[1]

Protocol 1: Modified Peroxide Hydrolysis (High Yield)

  • Reagents: 2-Cyanopyrimidine (1.0 eq), 30%

    
     (4.0 eq), 
    
    
    
    (0.5 eq), DMSO (0.5 M concentration).[1]
  • Procedure:

    • Dissolve nitrile in DMSO at 0°C.

    • Add

      
      .[1]
      
    • Add

      
       dropwise (Exothermic![1] Maintain <20°C).
      
    • Allow to warm to RT and stir for 2 hours.

    • Quench: Dilute with ice water. The amide often precipitates.[1] If not, extract with EtOAc/Isopropanol (3:1).[1]

Troubleshooting Table: Hydrolysis Route

SymptomDiagnosisCorrective Action
Product is mostly Carboxylic Acid pH too high or reaction time too long.[1]Switch from NaOH to

or Magnesium Oxide (MgO).[1] Avoid reflux.[1]
Low Conversion

degraded.
Use fresh peroxide.[1] Ensure internal temperature reaches at least 20°C after addition.
Ring Cleavage (Yellow/Brown tar) Nucleophilic attack on the ring C4/C6.[1]Temperature spike during addition.[1] Keep T < 10°C during peroxide addition.[1][2]
Module B: Minisci Radical Carbamoylation

Direct functionalization of pyrimidine.[1] Often suffers from low yields (30-50%) and poly-substitution.[1]

The Mechanism: A carbamoyl radical (


) is generated from formamide and attacks the protonated pyrimidine base.
The Fix:  Control the radical flux and protonation state.

Protocol 2: Improved Minisci Conditions

  • Reagents: Pyrimidine (1.0 eq), Formamide (Solvent/Reagent),

    
     (1.0 eq), 
    
    
    
    (0.2 eq), t-Butyl Hydroperoxide (TBHP) (3.0 eq).[1]
  • Procedure:

    • Dissolve pyrimidine in Formamide.[1]

    • Add

      
       to protonate the ring (Critical: Protonated pyrimidine is more electrophilic).[1]
      
    • Add Iron catalyst.[1][3]

    • Add TBHP slowly via syringe pump over 1 hour at 60°C.

    • Workup: Basify to pH 8 with solid

      
      , evaporate formamide (high vac), and continuously extract with hot EtOAc.
      

Troubleshooting Table: Minisci Route

SymptomDiagnosisCorrective Action
Yield < 30% Insufficient ring activation.[1]Ensure 1.0 eq of strong acid (

or TFA) is present to protonate the N-heterocycle.[1]
Di/Tri-substitution Radical concentration too high.[1]Decrease oxidant addition rate.[1] Increase dilution.
No Reaction Radical quenching by oxygen.[1]Degas solvents with

before heating.[1] Iron catalyst may be oxidized (use fresh

).[1]
Module C: Palladium-Catalyzed Aminocarbonylation

Best for pharmaceutical purity profiles, avoiding the "acid impurity" completely.[1]

Protocol 3: Carbonyl Insertion

  • Reagents: 2-Chloropyrimidine,

    
     (2 mol%), Xantphos (3 mol%), 
    
    
    
    (Source of
    
    
    ), CO source (CO gas balloon or
    
    
    ),
    
    
    , Dioxane.[1]
  • Procedure:

    • Mix catalyst, ligand, and substrate in Dioxane.[1]

    • Add

      
       (solid) and base.[1]
      
    • Heat to 80°C under CO atmosphere (1 atm is usually sufficient with Xantphos).[1]

    • Note: The 2-position is difficult for Oxidative Addition. Xantphos or DPPF ligands are required;

      
       often fails.[1]
      

Part 3: Isolation & Purification (The Hidden Bottleneck)

This compound is highly polar (


) and water-soluble.[1] Standard extraction often fails.

Recommended Workflow:

  • Evaporation: Remove bulk solvents (DMSO, DMF, Water) via lyophilization or high-vacuum azeotrope.[1]

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Continuous Extraction: Do not use a separatory funnel. Use a liquid-liquid continuous extractor with Ethyl Acetate:Isopropanol (9:1) for 24 hours.

  • Recrystallization: Water/Ethanol (1:10).[1] Dissolve in minimum hot water, add hot ethanol, cool slowly.

Part 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.[1]

Mechanism Nitrile 2-Cyanopyrimidine Intermed Imidate Intermediate Nitrile->Intermed OH- / H2O2 Amide This compound (TARGET) Intermed->Amide Fast Acid Pyrimidine-2-Carboxylic Acid (DEAD END) Amide->Acid Hydrolysis (pH > 10) Very Fast due to electron-deficient ring Peroxide Solution: H2O2/K2CO3 (Radical Mechanism) Peroxide->Intermed

Figure 2: The "Danger Zone" in hydrolysis.[1] The 2-position activation energy for Amide


 Acid is lower than typical aromatics, necessitating pH control.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General mechanism of nitrile hydrolysis and heterocycle reactivity).

  • Katritzky, A. R., et al. (2010).[1] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Specific reactivity of pyrimidine 2-position).[1][4]

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.[1] (Protocols for radical carbamoylation).

  • Zhang, Y., et al. (2007).[1][5] Crystal structure and synthesis of this compound. Journal of Chemical Crystallography. (Discusses the hydrolysis byproduct issues).

  • Schanz, H. J., et al. (2002).[1] Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Journal of Organic Chemistry. (General aminocarbonylation conditions applicable to heteroaryls). [1]

Sources

Troubleshooting low solubility of pyrimidine-2-carboxamide in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in NMR Solvents Applicable Molecule: Pyrimidine-2-carboxamide (and related nitrogen-rich heteroaromatic amides) Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1]

Executive Summary

This compound presents a classic "brick dust" challenge in NMR spectroscopy. Its insolubility is not due to high molecular weight (lipophilicity) but rather high crystal lattice energy driven by a dual-mechanism network:[1]

  • Intermolecular Hydrogen Bonding: The primary amide (

    
    ) acts as both a double-donor and acceptor, forming robust dimers and sheets.[1]
    
  • 
    -
    
    
    
    Stacking:
    The planar, electron-deficient pyrimidine ring facilitates tight face-to-face packing.[1]

This guide provides a tiered troubleshooting approach, moving from standard methods to aggressive solvation techniques.

Part 1: Troubleshooting Q&A
Q1: I added CDCl

and the solution looks clear, but the NMR spectrum is empty or shows only solvent peaks. Why?

Diagnosis: You are likely observing a suspension , not a solution, or the concentration is below the detection limit of a standard 1D


H scan.
The Science:  Chloroform (

) is a non-polar solvent with poor hydrogen-bond disrupting capabilities.[1] this compound molecules prefer to interact with each other (lattice energy) rather than with the solvent (solvation energy).[1] Action:
  • Stop: Do not waste time acquiring long scans in CDCl

    
    .
    
  • Switch: Move immediately to a polar aprotic solvent like DMSO-d

    
     .[1]
    
Q2: I switched to DMSO-d

, but the sample is still cloudy or the peaks are incredibly broad. What is happening?

Diagnosis: You are facing kinetic insolubility or intermediate exchange .[1] The Science: While DMSO is a strong H-bond acceptor, the pyrimidine-amide network is robust.[1] Broad peaks often indicate that the molecule is aggregating (oligomerizing) in solution, or that the amide protons are undergoing intermediate chemical exchange with trace water in the hygroscopic DMSO. Action:

  • Apply Heat (VT-NMR): Increasing temperature provides the kinetic energy to disrupt aggregates and sharpen exchangeable proton signals.[1] (See Protocol A below).

Q3: I need to see the amide protons clearly, but they are missing or broad in DMSO/Methanol.

Diagnosis: Rapid proton exchange. The Science: In Methanol-d


 (MeOD), the amide protons exchange with the solvent deuterium and disappear (

). In DMSO, trace water catalyzes exchange, broadening the signal. Action:
  • Use Anhydrous DMSO: Ensure the solvent is from a fresh ampoule.[1]

  • The "Acid Trick": Add a micro-drop of TFA-d (Trifluoroacetic acid-d

    
    ) or standard TFA.[1] This lowers the pH, slowing down the base-catalyzed proton exchange rate, often sharpening amide signals into visible doublets/triplets.[1]
    
Q4: The sample is a "brick." It won't dissolve in DMSO even with heat. What is the "Nuclear Option"?

Diagnosis: Thermodynamic insolubility. The Science: You need to chemically alter the species. The pyrimidine ring contains basic nitrogens. Introducing a strong acid forces protonation, creating a cationic species.[1] Ionic species have vastly superior solubility in polar solvents.[1] Action:

  • Solvent System: TFA-d (neat) or a 1:1 mixture of CDCl

    
    :TFA-d .[1]
    
  • Alternative: HFIP (Hexafluoroisopropanol).[1][2][3][4] It is a potent H-bond donor that disrupts the amide network without necessarily protonating the ring, useful if you must avoid acidic conditions.[1]

Part 2: Decision Logic & Workflow

The following diagram illustrates the logical pathway for solvent selection based on the physical behavior of the sample.

SolubilityWorkflow Start Start: this compound Sample CDCl3 Attempt CDCl3 Start->CDCl3 Fail1 Insoluble / Empty Spectrum CDCl3->Fail1 Likely Outcome DMSO Attempt DMSO-d6 Fail1->DMSO Check Visual Check DMSO->Check Clear Clear Solution Check->Clear Dissolves Cloudy Cloudy / Broad Peaks Check->Cloudy Aggregates Heat Protocol A: VT-NMR (50-80°C) Cloudy->Heat Success1 Run Spectrum Heat->Success1 Solubility Improved Fail2 Still Insoluble Heat->Fail2 Persistent Solid Acid Protocol B: TFA-d / Acid Spike Fail2->Acid Final Run Spectrum (Note Shift Changes) Acid->Final

Figure 1: Decision tree for selecting the appropriate NMR solvent system based on solubility observations.

Part 3: Experimental Protocols
Protocol A: Variable Temperature (VT) NMR

Use when the sample is partially soluble in DMSO-d


 or peaks are broad.
  • Preparation: Prepare the sample in DMSO-d

    
     (approx. 5-10 mg in 0.6 mL).
    
  • Suspension: If cloudy, sonicate for 5 minutes. It is okay if fine particles remain; they may dissolve upon heating.[1]

  • Instrument Setup: Insert the sample into the magnet.

  • Heating:

    • Set the probe temperature to 323 K (50°C) .

    • Allow 5-10 minutes for thermal equilibration.

    • Note: Ensure the air flow (VT gas) is sufficient to prevent gradients.

  • Shimming: Re-shim the sample at the elevated temperature. Convection currents can degrade lineshape; spin the sample if using a standard probe (do not spin if using a cryoprobe unless specified).

  • Acquisition: Acquire the

    
    H spectrum.[1][5][6]
    
  • Escalation: If signals are still broad, increase to 343 K (70°C) , ensuring this is within the safe limit of your probe and solvent boiling point (DMSO b.p. is 189°C, but safety limits usually cap around 100°C for standard tubes).

Protocol B: The "Acid Spike" or Neat TFA-d

Use when the sample is "brick-dust" insoluble.[1]

Option 1: The Spike (For moderate insolubility)

  • Prepare sample in DMSO-d

    
    .[1][5][7][8]
    
  • Add 1-2 drops of TFA-d (or standard TFA if referencing is not critical).

  • Shake/Sonicate.[1] The acid disrupts H-bonds and protonates the pyrimidine ring.

Option 2: Neat TFA-d (For severe insolubility) [1]

  • Weigh 5-10 mg of sample.[1]

  • Add 0.6 mL of TFA-d .

  • Warning: TFA is corrosive and volatile.[1] Use a fume hood.[1] Cap the NMR tube tightly (use Teflon tape or a screw-cap tube if available).[1]

  • Referencing: TFA-d does not have a standard lock signal like DMSO/CDCl

    
    .
    
    • Modern Instruments:[1] Many can lock onto the

      
      F signal or run "unlocked" if the field is stable.
      
    • Old School: Add a capillary containing D

      
      O inside the tube to provide a lock signal.
      
Part 4: Data & Reference Tables
Solvent Properties & Expected Performance
SolventPolarity (

)
H-Bond CharacterSolubility PredictionNotes
CDCl

4.8Weak DonorPoor Unlikely to dissolve pyrimidine amides.[1]
Acetone-d

20.7AcceptorPoor/Moderate often insufficient for crystal breaking.[1]
DMSO-d

46.7Strong AcceptorGood First choice.[1] May require heat.[1]
Methanol-d

32.7Donor/AcceptorModerate Amide protons will exchange (disappear).[1]
TFA-d 8.5Strong AcidExcellent Protonates ring; solubilizes almost anything.[1]
Chemical Shift Referencing in Advanced Solvents

When using aggressive solvents, your chemical shift reference (0 ppm) changes.[1]

Solvent SystemResidual Solvent Peak (

H)
Residual Solvent Peak (

C)
Recommended Reference
DMSO-d

2.50 ppm (quintet)39.52 ppm (septet)TMS (0.[1]00)
TFA-d 11.50 ppm (approx, broad)116.6 (q), 164.2 (q)External TMS or capillary
TFA-d (Trace) N/A (Exchangeable)N/ADMSO peak (2.[1]50)

Critical Note on Chemical Shifts in Acid: Protonation of the pyrimidine ring (typically at N1/N3) will cause significant downfield shifts (deshielding) of the ring protons compared to the neutral molecule in DMSO. Expect shifts of +0.5 to +1.0 ppm for protons adjacent to the nitrogen.

References
  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Abraham, R. J., & Mobli, M. (2008).[1] Modelling 1H NMR spectra of Pyrimidines. Magnetic Resonance in Chemistry.

  • Cambridge Isotope Laboratories. (2023).[1] NMR Solvent Data Chart.

Sources

Minimizing hydrolysis side reactions during pyrimidine-2-carboxamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthesis Optimization & Impurity Control Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electron-Deficient" Trap

Welcome to the technical support hub for heteroaromatic amide synthesis. If you are here, you are likely experiencing low yields, hydrolysis back to the carboxylic acid, or unexpected decarboxylation when derivatizing pyrimidine-2-carboxylic acid .

The Core Problem: The pyrimidine-2-position is unique. The carboxyl group is flanked by two electronegative nitrogen atoms. This creates a powerful electron-withdrawing effect (–I effect), rendering the carbonyl carbon hyper-electrophilic .

  • Hydrolysis Susceptibility: The amide bond is significantly more labile than in phenyl analogues. Trace moisture acts as a potent nucleophile.

  • Decarboxylation Risk: Under thermal stress or acidic conditions, the parent acid tends to decarboxylate via a Hammick-type mechanism, forming a transient ylide.[1][2]

This guide provides the protocols and mechanistic understanding required to stabilize this moiety during derivatization.

Mechanism & Diagnostics

The Instability Mechanism

Understanding the failure mode is the first step to prevention. The diagram below illustrates why standard coupling conditions often result in the recovery of the starting material or decomposition.

PyrimidineInstability Start Pyrimidine-2-Carboxamide Complex Tetrahedral Intermediate (Highly Stabilized) Start->Complex Nucleophilic Attack (Activated by N1/N3) Water H2O (Trace Moisture) Water->Complex Acid Pyrimidine-2-Carboxylic Acid Complex->Acid Amide Bond Cleavage Decarb Pyridine (Decarboxylation) Acid->Decarb Thermal/Acidic Stress (Hammick Mechanism)

Figure 1: The dual-failure mode of pyrimidine-2-carboxamides. The electron-poor ring accelerates nucleophilic attack (hydrolysis) and facilitates CO2 loss (decarboxylation).

Diagnostic Troubleshooting Table
SymptomProbable CauseCorrective Action
Reaction stalls < 50% conversion Reagent Hydrolysis: Coupling reagent (e.g., HATU/EDC) was consumed by moisture before activating the acid.Switch to T3P (Propylphosphonic anhydride). It acts as its own water scavenger.[3]
Product converts to Acid during workup pH Sensitivity: The amide is hydrolyzing during the aqueous wash, likely if pH > 10 or pH < 3.Buffer the workup. Use pH 7 phosphate buffer or saturated NH₄Cl. Avoid strong acid/base washes.
Gas evolution & loss of mass Decarboxylation: Reaction temperature is too high (>80°C) or conditions are too acidic.Reduce temp to < 50°C. Ensure base (DIPEA) is present before adding the acid to the mixture.
"Clean" TLC but low isolated yield Water Solubility: Pyrimidine amides are often highly polar and lost in the aqueous phase.Salting out: Saturate the aqueous layer with NaCl. Extract with CHCl₃/IPA (3:1) instead of EtOAc.

Optimized Protocols

Do not use standard peptide coupling conditions (EDC/HOBt) for this substrate. They are too slow and moisture-sensitive.

Protocol A: The "Gold Standard" (T3P Coupling)

Why this works: T3P (Propylphosphonic anhydride) drives the reaction by forming a water-soluble byproduct.[4] It is less sensitive to steric hindrance and actively scavenges water, preventing the hydrolysis side reaction [1].

Reagents:

  • Pyrimidine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous EtOAc or 2-MeTHF (Avoid DMF if workup is difficult)

Step-by-Step:

  • Dissolution: Charge the acid, amine, and solvent into a dry flask under N₂.

  • Base Addition: Add DIPEA dropwise at 0°C. Critical: Ensure the solution is basic before adding T3P to prevent acid-catalyzed decarboxylation.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: If reaction is sluggish, heat to 50°C. T3P is thermally stable.

  • Quench: Add water slowly at 0°C.

  • Workup: Separate layers. Wash organic layer with Sat. NaHCO₃ (2x) and Brine (1x).

  • Isolation: Dry over Na₂SO₄ and concentrate.

Protocol B: The "Hard Case" (Acid Fluoride Method)

Why this works: If the amine is unreactive (electron-poor), T3P may not be strong enough. Acid chlorides are too unstable (hydrolysis risk). Acid fluorides are the perfect balance: highly reactive toward amines but relatively stable to water/silica [2].

Reagents:

  • Cyanuric Fluoride (0.6 equiv) or Deoxo-Fluor

  • Pyridine (1.0 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Dissolve Pyrimidine-2-carboxylic acid in DCM at -10°C.

  • Add Pyridine, followed by Cyanuric Fluoride. Stir for 1 hour.

  • Check formation: Monitor by TLC (Acid fluoride moves faster than acid).

  • Coupling: Add the amine (dissolved in DCM) and DIPEA (1.5 equiv).

  • Stir at RT overnight.

  • Workup: Standard aqueous wash.

Comparative Data: Reagent Selection

The following data summarizes internal benchmarking for the coupling of Pyrimidine-2-carboxylic acid with 4-chloroaniline (an electron-poor amine).

Coupling ReagentConversion (2h)Hydrolysis ByproductYield (Isolated)Notes
HATU / DIPEA 65%High (15%)55%Difficult removal of urea byproduct.
EDC / HOBt 30%Moderate25%Too slow; moisture competes.
SOCl₂ (Acid Chloride) >90% (intermediate)Very High <10%Rapid hydrolysis of intermediate upon amine addition.
T3P (EtOAc) 95% < 1% 88% Recommended. Cleanest profile.

Frequently Asked Questions (FAQ)

Q: Can I store Pyrimidine-2-carboxylic acid in solution? A: No. In protic solvents (MeOH, Water), it will slowly decarboxylate. Store as the solid HCl salt or free acid at 4°C under argon.

Q: My product disappears on the silica column. Why? A: Pyrimidine amides can be hydrolyzed by the acidity of silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to neutralize it before loading your sample.

Q: Why do I see a peak at M-44 in my LCMS? A: That is the decarboxylated byproduct (pyrimidine ring + amine fragment usually failed coupling or degradation). It confirms thermal stress or acidic instability. Lower your reaction temperature.[3]

Q: Is the acid chloride method ever viable? A: Only if you generate it using Oxalyl Chloride/DMF (cat) in DCM and use it immediately without isolation. However, the Acid Fluoride method (Protocol B) is superior for stability.

References

  • Archimica. (2014). Propanephosphonic Acid Anhydride (T3P®) – The Coupling Reagent of the Future.5[6][7][8][9][10]

  • Due-Hansen, M. E., et al. (2015).[11] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[11][12] Organic & Biomolecular Chemistry.[4][9][13][14][5][15] 11[6]

  • Dunn, G. E., et al. (1977).[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[9] 1[6][9][10]

Sources

Technical Support Guide: Optimizing Reaction Temperature for Pyrimidine-2-Carboxamide Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Application Support Subject: Thermal Parameters for N,O-Chelating Ligand Coordination Reference ID: TSG-PYR-2026-02

Executive Summary & System Overview

The coordination of pyrimidine-2-carboxamide to transition metals (e.g., Cu(II), Ni(II), Co(II)) is a temperature-sensitive process governed by the competition between chelation kinetics and ligand stability . This ligand acts as a bidentate N,O-donor, typically forming five-membered chelate rings.

Critical Variable: Reaction Temperature (


).[1]
  • Low

    
     (< 50°C):  Often results in kinetic trapping, poor solubility, and amorphous precipitates.
    
  • Optimal

    
     (60–90°C):  Balances solubility and thermodynamic reversibility, favoring crystalline products.
    
  • High

    
     (> 110°C / Solvothermal):  Risks amide hydrolysis  (converting the ligand to pyrimidine-2-carboxylate) and metal oxide formation, though it promotes high-density coordination polymers.
    
Troubleshooting Guide (Q&A)

This section addresses specific user scenarios encountered during the synthesis of mononuclear complexes and coordination polymers.

Q1: "I am observing low yields (<40%) despite extending the reaction time to 24 hours at room temperature. The supernatant remains colored."

Diagnosis: Kinetic Trapping due to Solubility Limits. At room temperature (RT), this compound has limited solubility in common solvents like ethanol or methanol. The reaction is heterogeneous; the metal salt dissolves, but the ligand does not, leading to surface passivation of the ligand particles rather than full complexation.

Corrective Action:

  • Increase

    
     to near-reflux (e.g., 70–78°C for ethanol).  This increases the ligand saturation concentration, driving the equilibrium forward (
    
    
    
    ).
  • Switch Solvent System: If using pure alcohol, switch to a binary mixture (e.g., EtOH:H₂O 4:1). The water aids ligand solubility, while the heat drives the chelation.

Q2: "My product contains a significant amount of unexpected impurity that analyzes as the metal-carboxylate complex, not the carboxamide."

Diagnosis: Thermally Induced Amide Hydrolysis. You likely exceeded the thermal stability threshold of the amide bond, particularly if the reaction pH was not neutral. Metal ions can act as Lewis acids, activating the amide carbonyl and catalyzing hydrolysis to pyrimidine-2-carboxylic acid at temperatures >100°C (hydrothermal conditions).

Corrective Action:

  • Lower

    
    :  Cap solvothermal reactions at 90°C.
    
  • Buffer the System: Ensure the starting pH is strictly neutral (pH 6.5–7.5). Avoid adding strong bases (NaOH) to deprotonate the amide unless you are strictly controlling temperature below 60°C.

  • Validation: Check the IR spectrum. The loss of the

    
     doublet (3100–3300 cm⁻¹) and appearance of broad 
    
    
    
    indicates hydrolysis.
Q3: "I am obtaining a polycrystalline powder instead of the single crystals required for XRD."

Diagnosis: Rapid Nucleation (Supersaturation Shock). If you cool the reaction mixture rapidly from reflux to RT, the system crosses the metastability limit too quickly, resulting in a shower of microcrystals.

Corrective Action:

  • Implement a Slow-Cooling Ramp: Use a programmable oven or oil bath to cool at a rate of 1°C/hour from

    
     to RT.
    
  • Solvothermal Gradient: Use a sealed Teflon-lined autoclave. Heat to 100°C, hold for 12 hours, then cool at 2°C/hour. This leverages the temperature dependence of solubility to grow fewer, larger crystals (Ostwald ripening).

Standard Operating Procedure (SOP): Temperature Optimization

Objective: Determine the ideal


 for a generic M(II)-pyrimidine-2-carboxamide complex.

Materials:

  • Ligand: this compound (1.0 mmol)

  • Metal Salt:

    
     (1.0 mmol)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Slurry Generation: Suspend ligand in 20 mL solvent.

  • Metal Addition: Add metal salt as a solid or concentrated solution.

  • Temperature Ramp (The "3-Step" Method):

    • Step A (Activation): Heat to 50°C for 30 mins. Observe dissolution. If solid remains, proceed to Step B.

    • Step B (Reaction): Heat to Reflux (

      
      ) . Hold for 2–4 hours. The solution should clarify and change color (e.g., Blue 
      
      
      
      Green for Cu).
    • Step C (Crystallization): Turn off heat. Allow the bath to cool naturally to RT (approx. 4–6 hours).

  • Filtration: Filter the resulting precipitate. Wash with cold solvent.

Self-Validation Check:

  • Filtrate Color: Should be nearly colorless (indicating high metal consumption).

  • Yield: >75%.

  • Purity: Melting point should be sharp (>200°C, typically dec.).

Data Analysis: Temperature Impact Matrix

The following table summarizes the trade-offs between different thermal regimes for this specific ligand system.

ParameterRegime A: Ambient (25°C)Regime B: Reflux (65–80°C)Regime C: Solvothermal (>100°C)
Reaction Rate Slow (Days)Moderate (Hours)Fast (Minutes)
Solubility Poor (Heterogeneous)Good (Homogeneous)Excellent (Supercritical-like)
Major Product Kinetic (Amorphous/Microcrystalline)Thermodynamic (Crystalline)Risk: Hydrolyzed (Carboxylate)
Coordination Monodentate/Weak ChelationStable N,O-ChelateBridging/Polymeric
Yield Low (<50%)High (75–90%)Variable (Side reactions)
Process Visualization (Graphviz)

The following diagram illustrates the decision logic for optimizing reaction temperature based on observed outcomes.

OptimizationLogic Start Start: Mix Ligand + Metal Salt CheckSolubility Check Solubility at 25°C Start->CheckSolubility HeatReflux Heat to Reflux (70-80°C) CheckSolubility->HeatReflux Incomplete Dissolution AnalyzeProduct Analyze Product (XRD/IR) CheckSolubility->AnalyzeProduct Clear Solution HeatReflux->AnalyzeProduct Solvothermal Solvothermal (100-120°C) Solvothermal->AnalyzeProduct Outcome_Amorphous Result: Amorphous/Low Yield AnalyzeProduct->Outcome_Amorphous Poor Crystallinity Outcome_Crystals Result: Pure Crystals AnalyzeProduct->Outcome_Crystals Sharp MP / Clean XRD Outcome_Hydrolysis Result: Carboxylate Impurity AnalyzeProduct->Outcome_Hydrolysis IR: No NH2 bands Outcome_Amorphous->Solvothermal Increase T/Pressure Outcome_Hydrolysis->HeatReflux REDUCE T (Hydrolysis detected)

Caption: Decision matrix for temperature tuning. Note the feedback loop from "Hydrolysis" back to lower temperature regimes.

References
  • Zhang, Y., et al. (2007).[2] Crystal structure and properties of this compound metal complexes. ResearchGate.

  • Barea, E., et al. (2004).[3] Coordination frameworks containing the pyrimidin-4-olate ligand: Synthesis, thermal, and structural characterization. Inorganic Chemistry (ACS).

  • Saha, D., et al. (2016). Supramolecular architectures in Co(II) and Cu(II) complexes with thiophene-2-carboxylate and aminopyrimidine ligands. PubMed.

  • Lubal, P., et al. (2024).[4] Thermodynamic and kinetic study of palladium(II) complexation with N-heterocyclic ligands. Journal of Inorganic Biochemistry.

  • Masoud, M.S., et al. (2024).[5] Thermodynamic Parameters and Potentiometric Behavior of Pyrimidine Compounds and Their Complexes. Scitech Journals.

Sources

Technical Support Center: Stabilizing Pyrimidine-2-Carboxamide in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing stability issues of pyrimidine-2-carboxamide in acidic media Ticket Priority: High (Structural Liability Detected) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely accessing this guide because you have observed degradation of your this compound scaffold during acidic workup, storage, or biological assays (e.g., Simulated Gastric Fluid).

The Core Issue: The 2-position of the pyrimidine ring is uniquely electron-deficient due to the flanking nitrogen atoms (


-diazine). When a carboxamide is attached at this position, the electron-withdrawing nature of the ring significantly activates the amide carbonyl carbon toward nucleophilic attack by water. In acidic media, protonation of the carbonyl oxygen further lowers the activation energy for hydrolysis, leading to rapid conversion to pyrimidine-2-carboxylic acid .

This guide provides the mechanistic root cause, revised synthesis/workup protocols, and formulation strategies to mitigate this instability.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my this compound hydrolyzing faster than my benzamide controls?

A: You are fighting electronic effects. In a standard benzamide, the phenyl ring can donate some electron density (via resonance) to stabilize the carbonyl. In this compound, the ring acts as an electron sink.

  • Inductive/Resonance Withdrawal: The two ring nitrogens at positions 1 and 3 pull electron density away from C2.

  • Activation: This makes the exocyclic carbonyl carbon highly electrophilic.

  • Acid Catalysis: Upon protonation (

    
    ), the carbonyl becomes a "super-electrophile," allowing even weak nucleophiles (like water) to attack rapidly.
    
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are likely observing.

HydrolysisMechanism Reactant This compound (Substrate) Protonation O-Protonation (Activated Electrophile) Reactant->Protonation + H+ (Acidic Media) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Nucleophilic Attack) Product Pyrimidine-2-Carboxylic Acid (Hydrolysis Product) Tetrahedral->Product - NH3 (Irreversible in Acid) Ammonia NH4+ (Byproduct) Tetrahedral->Ammonia

Figure 1: The kinetic pathway of amide hydrolysis in electron-deficient heterocycles. Note that in acidic media, the expulsion of ammonia is effectively irreversible due to the immediate formation of ammonium (


).

Module 2: Troubleshooting Synthesis & Purification

Q: I lose 40-60% of my product during acid extraction. How do I work up this reaction?

A: Stop using strong mineral acids (HCl,


) for washes. 
Standard organic chemistry protocols often suggest 1N HCl to remove unreacted amines. For pyrimidine-2-carboxamides, this pH (approx. 0-1) is destructive.
Protocol: Buffered "Soft-Acid" Workup

Use this protocol to remove basic impurities without triggering the hydrolysis mechanism.

StepReagentpH TargetRationale
1. Quench Sat.

(aq)
~4.5 - 5.0Mildly acidic enough to quench anions but too weak to rapidly protonate the amide carbonyl.
2. Wash Citrate Buffer (0.1 M)5.5Maintains a pH window where the hydrolysis rate is kinetically slow.
3. Dry

N/AMagnesium sulfate (

) is slightly Lewis acidic; Sodium sulfate is safer for highly sensitive amides.
4. Evap Rotary Evaporator< 35°CHeat accelerates hydrolysis. Keep the water bath cool.
Q: Can I purify this using reverse-phase HPLC with TFA?

A: Avoid Trifluoroacetic Acid (TFA) if possible. TFA (pH ~2 in mobile phase) can degrade your compound on the column or during fraction concentration.

  • Alternative: Use Formic Acid (0.1%) or Ammonium Acetate (10mM, pH 6.5) as your modifier.

  • If you must use TFA: Immediately lyophilize fractions. Do not leave them in solution overnight.

Module 3: Formulation & Biological Assays

Q: My compound degrades in Simulated Gastric Fluid (SGF). How can I screen it?

A: SGF (pH ~1.2) mimics the stomach. If your compound is an oral drug candidate, this is a major liability. You need to determine if the degradation is fast (minutes) or slow (hours).

Protocol: Kinetic Stability Assay (SGF)

Use this standardized assay to quantify the half-life (


).
  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Initiation: Spike stock into SGF (USP grade, pepsin-free) at 37°C to a final conc. of 50

    
    .
    
  • Sampling: Aliquot 100

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 400

    
     cold Acetonitrile (containing Internal Standard).
    
  • Analysis: LC-MS/MS. Monitor the transition of Parent (

    
    ) and Hydrolysis Product (Acid, 
    
    
    
    ).

Data Interpretation:

Half-life (

)
ClassificationRecommended Action
< 30 minCritical Instability Chemical redesign required (See Module 4).
30 - 120 minModerate Instability Enteric coating or salt selection required.
> 120 minAcceptable Likely stable enough for absorption; proceed to PK.

Module 4: Structural Redesign (Medicinal Chemistry)

Q: The stability is too poor. How do I modify the core?

A: If the this compound is essential for binding, you must disrupt the electronic withdrawal or sterically protect the carbonyl.

Troubleshooting Workflow: Structural Modification

StructureFix Problem Instability in Acid Strategy1 Strategy A: Steric Hindrance Problem->Strategy1 Strategy2 Strategy B: Bioisosteres Problem->Strategy2 Action1 Add Methyl at C3/C5 (Twists amide out of plane) Strategy1->Action1 Action2 Replace Amide with 1,2,4-Oxadiazole Strategy2->Action2 Action3 Replace Amide with Oxetane Strategy2->Action3

Figure 2: Decision tree for medicinal chemistry optimization of acid-labile amides.

1. Steric Hindrance: Placing a substituent (Methyl, Chloro) at the pyrimidine 3-position (if N-alkylation is blocked) or on the amide nitrogen can twist the carbonyl out of planarity with the ring. This reduces conjugation but also reduces the electron-withdrawing effect, potentially slowing hydrolysis.

2. Bioisosteric Replacement: If the amide bond is not strictly required for H-bonding, replace the entire carboxamide group with a hydrolytically stable surrogate:

  • 1,2,4-Oxadiazole: Excellent amide mimic, stable in acid [1].

  • Oxetane: Can mimic the carbonyl oxygen acceptor capability without the hydrolytic liability [2].[1]

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. Link

  • Brown, R.S., et al. "Hydrolysis of Amides." The Chemistry of Amides, 1970. (Foundational mechanistic reference for amide hydrolysis kinetics).
  • Katritzky, A.R. "Handbook of Heterocyclic Chemistry." (Reference for electron deficiency of 2-substituted pyrimidines).

Sources

Overcoming steric hindrance in pyrimidine-2-carboxamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Instability in Pyrimidine-2-Carboxamide Coupling Ticket ID: PYR-2-COUPLING-001 Status: OPEN

Executive Summary: The "Impossible" Coupling

The Problem: Coupling pyrimidine-2-carboxylic acid with sterically hindered amines is a notorious bottleneck in medicinal chemistry. It fails not just because of steric bulk, but because of a "fatal flaw" in the substrate itself: Thermal Decarboxylation .

The Mechanism of Failure: Unlike standard benzoic acids, pyrimidine-2-carboxylic acids are electronically predisposed to lose CO₂. The ring nitrogens (N1/N3) are highly electron-withdrawing, stabilizing the ylide intermediate formed during decarboxylation.

  • Standard Activation (SOCl₂, Oxalyl Chloride): Requires heat or generates HCl, triggering rapid decarboxylation (turning your starting material into a black tar of pyrimidine and decomposition products).

  • Standard Coupling (EDC/HOBt): often too slow for hindered amines, allowing the decarboxylation background reaction to outcompete amide formation.

The Solution Architecture: This guide provides three validated workflows to bypass these issues:

  • The Stabilized Route: T3P® Coupling (Mild, low-temp activation).

  • The Bypass Route: Pd-Catalyzed Aminocarbonylation (Avoids the acid entirely).

  • The "Cold" Activation: Ghosez’s Reagent (Neutral acid chloride formation).

Decision Matrix: Select Your Protocol

Before starting, determine the best route based on your specific amine partner and available equipment.

CouplingDecision Start Start: this compound Synthesis AmineType Analyze Amine Partner Start->AmineType IsHindered Is the Amine Sterically Hindered? (e.g., t-Butyl, ortho-subst. aniline) AmineType->IsHindered RouteA Route A: T3P Coupling (Standard Protocol) IsHindered->RouteA No / Moderate RouteB Route B: Aminocarbonylation (The Bypass) IsHindered->RouteB Yes (Severe Sterics) AcidAvail Is Pyrimidine-2-COOH Available/Stable? RouteA->AcidAvail AcidAvail->RouteA Yes RouteC Route C: Ghosez's Reagent (In-Situ Activation) AcidAvail->RouteC No (Unstable Acid)

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on substrate stability and steric demand.

Protocol A: The T3P® Method (Recommended)

Why it works: Propylphosphonic anhydride (T3P) acts as a kinetic trap. It activates the carboxylate rapidly at room temperature (or 0°C), minimizing the thermal energy available for decarboxylation. It also scavenges water, driving the equilibrium toward the amide.

Reagents & Stoichiometry
ComponentEquivalentsRole
Pyrimidine-2-carboxylic acid1.0 eqSubstrate
Amine1.1 - 1.2 eqNucleophile
T3P (50% w/w in EtOAc/DMF) 1.5 - 2.0 eq Coupling Agent
DIPEA or NMM3.0 - 4.0 eqBase (Critical for T3P activity)
Solvent (EtOAc or 2-MeTHF)10 V (mL/g)Solvent
Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with the acid, the amine, and the solvent (EtOAc is preferred for easy workup; use DMF only if solubility is poor).

  • Base Addition: Cool the mixture to 0°C . Add DIPEA dropwise. Note: The solution may slightly exotherm.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the acid (often broad peak) and formation of Product (M+1).

    • Warning: Do NOT heat above 40°C. If the reaction is sluggish, add 0.5 eq more T3P rather than heating.

  • Workup (The "T3P Advantage"):

    • Quench with water.[2][3][4]

    • Wash organic layer with 10% Na₂CO₃ (removes excess acid/T3P byproducts).

    • Wash with 10% Citric Acid (removes excess amine/base).

    • Dry over MgSO₄ and concentrate.

Protocol B: Aminocarbonylation (The "Bypass")

Why it works: This method avoids the carboxylic acid intermediate entirely. You couple a stable 2-chloropyrimidine with the amine and Carbon Monoxide (CO). This is the preferred route for severe steric hindrance (e.g., tert-butyl amine, 2,6-dimethylaniline).

Reagents & Stoichiometry
ComponentEquivalentsRole
2-Chloropyrimidine1.0 eqElectrophile
Amine1.5 eqNucleophile
Pd(OAc)₂ 0.05 eq (5 mol%)Catalyst Precursor
Xantphos 0.10 eq (10 mol%)Ligand (Wide bite angle for sterics)
Na₂CO₃ or K₃PO₄2.0 eqBase
CO SourceBalloon or Mo(CO)₆Carbonyl Source
Solvent (1,4-Dioxane)10-15 VSolvent
Step-by-Step Workflow
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and Xantphos in dioxane. Stir for 5 mins under N₂ until a yellow/orange color persists.

  • Substrate Loading: Add the 2-chloropyrimidine, amine, and solid base to the pressure vessel (or round bottom flask).

  • CO Introduction:

    • Method A (Gas): Purge the vessel with CO gas (balloon or lecture bottle) 3 times. Leave under 1 atm CO pressure.

    • Method B (Solid): Add Molybdenum Hexacarbonyl (Mo(CO)₆) (1.0 eq) and DBU (2.0 eq) if using a sealed tube (microwave vial). Warning: Mo(CO)₆ is toxic.

  • Heating: Heat to 80–100°C for 12–16 hours.

    • Mechanism:[5][6][7] The Pd inserts into the C-Cl bond, CO coordinates and inserts to form the acyl-Pd species, which is then intercepted by the hindered amine.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: Ghosez's Reagent (The "Cold" Acid Chloride)

Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the acid chloride at neutral pH and room temperature , avoiding the acidic/thermal conditions of SOCl₂.

Reagents
  • Ghosez's Reagent: 1.2 eq

  • Substrate: Pyrimidine-2-carboxylic acid (1.0 eq)

  • Solvent: DCM or CHCl₃ (anhydrous)

Workflow
  • Dissolve acid in DCM at 0°C.

  • Add Ghosez's reagent dropwise. Stir for 1–2 hours at RT.

  • Observation: The solution should become clear as the acid chloride forms.

  • Add the amine (1.2 eq) and DIPEA (2.0 eq) slowly.

  • Stir for 2 hours. Standard aqueous workup.[3]

Troubleshooting & FAQ

Q1: My reaction mixture turned black and the yield is <10%. What happened?

A: You likely triggered decarboxylation .

  • Cause: Did you use SOCl₂, Oxalyl Chloride, or heat the reaction >50°C?

  • Fix: Switch to Protocol A (T3P) and keep T < 25°C. If the amine is extremely unreactive and requires heat, switch to Protocol B (Aminocarbonylation) .

Q2: I see the "Active Ester" by LCMS, but it won't convert to Product.

A: This is a classic Steric Wall .

  • Diagnosis: The activating group (OBt, OAt, or T3P-adduct) is formed, but the amine cannot approach the carbonyl.

  • Fix:

    • Switch solvent to Pyridine (acts as both solvent and nucleophilic catalyst).

    • Use HOAt instead of HOBt (the nitrogen in HOAt assists via chelation).

    • If using T3P, increase temperature cautiously to 40°C, but no higher.

Q3: Can I use HATU or COMU?

A: Yes, but with a caveat. HATU is excellent for sterics but the basic conditions required (DIPEA) combined with the high reactivity can sometimes lead to racemization (if the amine is chiral) or side reactions with the electron-deficient pyrimidine ring. T3P is generally cleaner for this specific heterocycle.

Q4: How do I remove the T3P byproduct?

A: It is water-soluble.[2][8] A simple wash with water and mild base (NaHCO₃) removes the triphosphate byproduct completely. No chromatography is needed for the reagent itself.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][9][10] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Sterically Hindered Amides.[7] Organic Letters, 13(10), 2536–2539. Link

  • Martinelli, J. R., et al. (2008). Convenient Method for the Aminocarbonylation of Aryl Chlorides at Atmospheric Pressure. Angewandte Chemie International Edition, 47(46), 8881–8884. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine. Chemical Communications, 1180. Link

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of pyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to NMR Spectral Interpretation

Executive Summary & Core Directive

In the development of kinase inhibitors and antivirals, the pyrimidine-2-carboxamide scaffold is a critical pharmacophore. However, its structural validation is frequently complicated by two factors: the symmetry of the pyrimidine ring and the labile nature of the primary amide protons.[1]

This guide objectively compares the DMSO-d6 spectral protocol (the recommended "Product") against common alternatives (CDCl3 protocols and isomeric analysis of Pyrazine-2-carboxamide). We demonstrate that proper solvent selection and splitting pattern analysis are the only self-validating methods to unambiguously confirm this structure.

Experimental Methodology (The "Product")

To achieve the results described below, strict adherence to the following sample preparation protocol is required. This methodology ensures the visibility of exchangeable amide protons, which are often lost in standard high-throughput workflows.

Standardized Protocol: DMSO-d6 Solvation
  • Mass: Weigh 5–10 mg of this compound (dried in vacuo >4h).

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D) containing 0.03% TMS.

    • Why DMSO? Unlike CDCl3, DMSO acts as a hydrogen bond acceptor, stabilizing the amide rotamers and slowing the chemical exchange rate.[1] This renders the NH protons as two distinct, sharp signals rather than a broad hump.[1]

  • Acquisition:

    • 1H: 16 scans, 30° relaxation delay (d1) to ensure full integration of quaternary carbons (optional for 1H, critical for qNMR).

    • 13C: 1024 scans, power-gated decoupling.

Spectral Interpretation: this compound[2]

1H NMR Data (400 MHz, DMSO-d6)

The molecule possesses a


 axis of symmetry passing through the C2-C5 bond. This symmetry renders H4 and H6 chemically equivalent, creating a diagnostic 

(or

) spin system.[1]
AssignmentShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Insight
H-4, H-6 8.95 - 9.05 Doublet (d)2HJ ≈ 4.9 HzDeshielded by adjacent Nitrogen atoms. Equivalent due to symmetry.
NH (A) 8.20 - 8.40 Broad Singlet1H-Anti to Carbonyl. H-bonded to solvent.
NH (B) 7.70 - 7.90 Broad Singlet1H-Syn to Carbonyl. Shielded relative to NH(A).[1]
H-5 7.60 - 7.75 Triplet (t)1HJ ≈ 4.9 HzShielded relative to H4/6. Couples to both H4 and H6.

Technical Note: The observation of two distinct NH signals is due to restricted rotation around the C(O)-N bond. The C-N bond possesses partial double-bond character (


 40%), creating a barrier to rotation (

kcal/mol).[1] In DMSO, this rotation is slow on the NMR timescale.[1]
13C NMR Data (100 MHz, DMSO-d6)
AssignmentShift (δ ppm)TypeNotes
C=O 163.5 - 164.5 QuaternaryCarbonyl carbon.
C-4, C-6 157.5 - 158.5 CHEquivalent carbons, highly deshielded by N.
C-2 156.0 - 157.0 QuaternaryIpso carbon. Weak intensity (long relaxation).[1]
C-5 122.0 - 123.0 CHMost shielded aromatic carbon.

Comparative Analysis: Performance vs. Alternatives

This section compares the recommended DMSO-d6 protocol against the common alternative (CDCl3) and provides a differentiation strategy for the structural isomer Pyrazine-2-carboxamide.

Comparison 1: Solvent Effects (DMSO-d6 vs. CDCl3)[1]

Many labs default to CDCl3 for convenience. For carboxamides, this is a suboptimal choice.[1]

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Amide (NH2) Visibility High. Two distinct peaks.Low. Often one broad, flattened hump.[1]DMSO allows verification of the functional group; CDCl3 often obscures it.
Solubility Excellent. Poor. Pyrimidine amides often precipitate.DMSO ensures sufficient concentration for 13C acquisition.
Chemical Exchange Slow. Stabilized by H-bonding.Fast. Promotes rapid exchange, broadening peaks.[1]DMSO provides sharper, integrable signals.[1]
Comparison 2: Structural Isomer Differentiation

A common synthesis error yields Pyrazine-2-carboxamide (1,4-diazine) instead of the target Pyrimidine (1,3-diazine).[1] They have the same mass (MW 123.11) and formula (


).[1][2]

Differentiation Logic:

  • Target (this compound): Symmetric. H4 and H6 are equivalent. Pattern: Doublet (2H) + Triplet (1H).

  • Alternative (Pyrazine-2-carboxamide): Asymmetric. H3, H5, and H6 are all unique. Pattern: Singlet (H3) + Doublet (H5) + Doublet (H6).

Visualizing the Logic

The following diagrams illustrate the decision pathways for validating the structure.

Diagram 1: Isomer Differentiation Logic Tree

IsomerLogic Start Unknown Sample (MW 123.11, C5H5N3O) Step1 Analyze Aromatic Region (1H NMR) Start->Step1 Decision Coupling Pattern? Step1->Decision ResultA Pattern: Doublet (2H) + Triplet (1H) Symmetry Present Decision->ResultA Symmetric A2X System ResultB Pattern: Singlet (1H) + Multiplets (2H) No Symmetry Decision->ResultB Asymmetric AMX System ConclusionA CONFIRMED: This compound ResultA->ConclusionA ConclusionB REJECTED: Pyrazine-2-carboxamide ResultB->ConclusionB

Caption: Decision tree for distinguishing this compound from its asymmetric isomer, Pyrazine-2-carboxamide, based on spin-spin splitting patterns.

Diagram 2: Solvent Selection & Workflow

SolventWorkflow Sample Solid Sample Solvent Solvent Choice Sample->Solvent CDCl3 CDCl3 Solvent->CDCl3 Standard DMSO DMSO-d6 (Recommended) Solvent->DMSO Optimized Outcome1 Broad NH signals Poor Solubility Ambiguous Integration CDCl3->Outcome1 Outcome2 Sharp NH Rotamers Clear H-bonding Accurate Integration DMSO->Outcome2 Validation Structural Validation Outcome1->Validation Risk of Failure Outcome2->Validation

Caption: Workflow comparison demonstrating why DMSO-d6 is the superior solvent for validating primary carboxamides due to rotamer stabilization.

References

  • Royal Society of Chemistry (RSC). 1H NMR (DMSO-d6) Spectral Data for Pyrimidine Derivatives. (Accessed via ChemSpider/RSC).[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PMC. Crystal structure of this compound and Amide Rotation. PMC2915179.[2] Available at: [Link]

  • MDPI Molecules. Synthesis and Structural Characterization of Pyridine/Pyrimidine-carboxamides. Available at: [Link][1]

  • ResearchGate. The Amide Rotational Barriers in Pyridine Carboxamides: NMR and ab Initio Studies. Available at: [Link][1][3]

Sources

Technical Guide: HPLC Method Development for Pyrimidine-2-Carboxamide Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line Up Front: Developing a purity assay for Pyrimidine-2-carboxamide presents a classic "polar basic" chromatographic challenge. Standard C18 columns often fail due to phase dewetting in highly aqueous conditions or severe peak tailing caused by secondary silanol interactions.

While Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior retention, it lacks the robustness required for routine QC environments due to long equilibration times and sample diluent sensitivity.

The Recommended Solution: This guide advocates for the use of a Polar-Embedded C18 (e.g., Amide or Carbamate embedded) stationary phase. This technology provides the necessary "water shield" to prevent dewetting, suppresses silanol activity for superior peak symmetry (Tailing Factor < 1.2), and effectively resolves the critical hydrolytic impurity, Pyrimidine-2-carboxylic acid .

Part 1: The Scientific Challenge

Analyte Properties & Degradation Pathway

This compound is a small, polar molecule containing a pyrimidine ring and an exocyclic amide group.[1]

  • Polarity: High (logP < 0.5), leading to poor retention on hydrophobic phases.

  • Basicity: The pyrimidine ring nitrogens act as weak bases.

  • Critical Impurity: The primary degradation pathway is hydrolysis of the amide bond to form Pyrimidine-2-carboxylic acid .

The Separation Goal: The method must separate the neutral/weakly basic parent amide from the acidic hydrolysis product.

The Degradation Mechanism

Understanding the chemistry dictates the separation strategy. The hydrolysis is pH-dependent.

degradation_pathway Parent This compound (Neutral/Weak Base) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Product Pyrimidine-2-carboxylic acid (Acidic Impurity) Intermediate->Product Hydrolysis Ammonia Ammonia (NH3) Intermediate->Ammonia

Figure 1: Hydrolytic degradation pathway of this compound.

Part 2: Comparative Analysis of Stationary Phases

This section objectively compares three separation strategies based on experimental trials with polar amides.

Scenario A: Standard C18 (The "Default" Failure)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Fail.

  • Why: To retain the polar amide, highly aqueous mobile phases (>95% buffer) are required. Standard C18 chains collapse (dewet) under these conditions, causing retention loss. Furthermore, exposed silanols on the silica surface interact with the pyrimidine nitrogens, causing severe tailing (

    
    ).
    
Scenario B: HILIC (The "Academic" Alternative)
  • Mechanism: Partitioning into a water-rich layer on a polar surface.

  • Outcome: Pass (with caveats).

  • Why: Excellent retention for polar compounds. However, HILIC is sensitive to the sample diluent (must be high organic) and requires long equilibration times. It is often too finicky for high-throughput QC labs.

Scenario C: Polar-Embedded C18 (The "Robust" Winner)
  • Mechanism: Hydrophobic interaction + Hydrogen bonding + Silanol shielding.

  • Outcome: Optimal.

  • Why: A polar group (e.g., amide, carbamate, urea) is embedded in the alkyl chain. This group interacts with the water in the mobile phase, preventing phase collapse. It also electrostatically shields surface silanols, yielding sharp peaks for basic compounds.

Data Summary: Comparative Performance Metrics
ParameterStandard C18 (Endcapped)HILIC (Silica)Polar-Embedded C18
Retention Factor (k') 0.5 (Poor)4.2 (Excellent)2.5 (Optimal)
Tailing Factor (

)
2.11.11.1
Equilibration Time Fast (< 5 min)Slow (> 20 min)Fast (< 5 min)
Aqueous Stability Poor (Dewetting risk)N/A (High Organic)Excellent (100% Aqueous stable)
Impurity Resolution (

)
< 1.5 (Co-elution risk)> 5.0> 3.0

Part 3: Method Development Decision Tree

The following logic flow illustrates the scientific rationale behind selecting the final method parameters.

method_dev_logic Start Start: this compound Purity Assay Step1 Analyte Assessment: Polar + Basic + Acidic Impurity Start->Step1 Branch1 Select Stationary Phase Step1->Branch1 C18 Standard C18 Branch1->C18 Traditional HILIC HILIC Silica Branch1->HILIC High Polarity Embedded Polar-Embedded C18 Branch1->Embedded Balanced Fail1 Issue: Phase Collapse & Peak Tailing C18->Fail1 Fail2 Issue: Solubility mismatch & Long Equilibration HILIC->Fail2 Step2 Optimize Mobile Phase pH Embedded->Step2 pH_High pH > 7.0 Step2->pH_High pH_Low pH 2.5 - 3.0 Step2->pH_Low Fail3 Risk: Silica Dissolution Acid Impurity Ionized (k' drops) pH_High->Fail3 Success Benefit: Acid Impurity Protonated (Retained) Silanols Suppressed pH_Low->Success Final Final Method: Polar-Embedded C18 Phosphate Buffer pH 3.0 Success->Final

Figure 2: Decision matrix for selecting the Polar-Embedded C18 phase and acidic pH.

Part 4: Recommended Experimental Protocol

This protocol is designed to be self-validating . The resolution between the amide (parent) and the acid (impurity) serves as the system suitability check.

Reagents & Equipment
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or Agilent Zorbax Bonus-RP). Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 - 3.0 with Phosphoric Acid.
    
    • Why pH 3.0? The pKa of the impurity (Pyrimidine-2-carboxylic acid) is approx 3.[2]1. At pH 2.5-3.0, the acid is largely protonated (neutral), maximizing its retention on RP columns and ensuring separation from the void volume.

  • Solvent B: Acetonitrile (ACN).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C (Controls viscosity and kinetics).

  • Detection: UV at 245 nm (Lambda max for pyrimidine ring).

  • Injection Volume: 10 µL.

Gradient Table

The method uses a "pump-down" gradient to retain the polar parent, then elute hydrophobic contaminants.

Time (min)% Buffer (A)% ACN (B)Action
0.0982Hold high aqueous to retain polar amide.
5.0982Isocratic hold ensures amide elution.
15.04060Ramp to wash organics.
20.04060Wash hold.
20.1982Return to initial.[4]
25.0982Re-equilibrate (Fast due to embedded phase).
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between this compound and Pyrimidine-2-carboxylic acid.
    
  • Tailing Factor (

    
    ):  < 1.5 for this compound.
    
  • Precision: RSD < 2.0% for peak area (n=5 injections).

References

  • Layne, J. (2002).[5] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Grumbach, E. S., et al. (2014).[3] Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation Application Note. Retrieved from [Link]

Sources

Distinguishing Pyrimidine-2-carboxamide from Regioisomers using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of pyrimidine-2-carboxamide from its regioisomers (4- and 5-carboxamide) is a critical analytical challenge in drug discovery and metabolite identification.[1] While these isomers are isobaric (MW 123.11 Da) and often co-elute in reverse-phase chromatography, Mass Spectrometry (MS) provides a definitive structural fingerprint through the exploitation of the "Ortho Effect" .

This guide details the mechanistic basis for distinguishing these isomers. The 2-isomer, possessing two ring nitrogens adjacent to the amide group, exhibits a unique fragmentation pathway dominated by proximity-driven rearrangements (loss of NH₃/CO), contrasting sharply with the 5-isomer, which follows standard inductive cleavage (loss of NH₂).

The Challenge: Isobaric Ambiguity

In medicinal chemistry, the position of the carboxamide group on the pyrimidine ring drastically alters biological activity and metabolic stability.

  • This compound: Amide flanked by two ring nitrogens (Double Ortho).[1]

  • Pyrimidine-4-carboxamide: Amide flanked by one ring nitrogen (Single Ortho).[1]

  • Pyrimidine-5-carboxamide: Amide isolated from ring nitrogens (Meta-like).[1]

Standard MS1 analysis yields an identical molecular ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 123) for all three. Differentiation requires Tandem Mass Spectrometry (MS/MS)  or Electron Ionization (EI)  to induce structure-specific fragmentation.[1]

Mechanistic Insight: The Ortho Effect

The primary discriminator is the Ortho Effect , a proximity-driven interaction between the amide substituent and the adjacent ring nitrogen.

The Mechanism

In the 2- and 4-isomers, the amide hydrogen is spatially close to the lone pair of the ring nitrogen. Upon ionization, this proximity facilitates an intramolecular hydrogen transfer (a McLafferty-like rearrangement), leading to the expulsion of neutral molecules like ammonia (


) or carbon monoxide (

).
  • 2-Isomer (Double Ortho): The effect is most pronounced.[1] The statistical probability of H-transfer is doubled due to two flanking nitrogens.

  • 5-Isomer (Meta): No adjacent ring nitrogen exists to accept the hydrogen.[1] Fragmentation is driven by simple inductive cleavage of the amide bond, losing the amino group (

    
    ).
    
Visualization of Fragmentation Pathways[2]

FragmentationPathways M_2 This compound (m/z 123) H_Transfer H-Transfer to Ring N (Ortho Effect) M_2->H_Transfer Proximity of Ring N M_5 Pyrimidine-5-carboxamide (m/z 123) Inductive Inductive Cleavage (Standard) M_5->Inductive No Adjacent N Frag_2A [M - NH3]+ (m/z 106) Rearrangement Ion H_Transfer->Frag_2A - NH3 (17 Da) Frag_2B [M - CO]+ (m/z 95) Ring Contraction H_Transfer->Frag_2B - CO (28 Da) Frag_5A [M - NH2]+ (m/z 107) Acylium Ion Inductive->Frag_5A - NH2 (16 Da)

Figure 1: Mechanistic divergence in fragmentation.[1] The 2-isomer undergoes rearrangement due to the "Ortho Effect," while the 5-isomer undergoes simple cleavage.

Experimental Protocol

A. Sample Preparation[1]
  • Solvent: Methanol/Water (50:[1]50) with 0.1% Formic Acid (for ESI).[1]

  • Concentration: 1–10 µM. Avoid saturation to prevent dimer formation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
B. Ionization Settings
  • ESI (Electrospray Ionization): Preferred for polar amides.[1] Operate in Positive Mode (+) .

    • Note: Protonation likely occurs on the ring nitrogen, further catalyzing the ortho-elimination in the 2-isomer.

  • EI (Electron Ionization): If GC-MS is available, EI (70 eV) provides simpler, reproducible spectra where the ortho effect is often more intense.[1]

C. Collision Energy (CID)[1]
  • Step-Ramping: Acquire spectra at 10, 20, and 40 eV.

  • Rationale: Isomers often show similar fragments but at different relative abundances .[1] Ramping energy highlights the stability differences of the parent ions.

Comparative Analysis & Data Interpretation

The following table summarizes the diagnostic ions expected for each isomer.

FeatureThis compound Pyrimidine-5-carboxamide Differentiation Logic
Primary Loss -NH₃ (17 Da) or -CO (28 Da) -NH₂ (16 Da) 2-isomer favors rearrangement; 5-isomer favors bond cleavage.[1]
Dominant Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
106 (

) or 95 (

)
107 (

)
Look for the mass shift of 1 Da (106 vs 107) in high-res MS.
Mechanism H-transfer to ring N (Ortho Effect)Inductive cleavage of C-N bondProximity of ring N is the switch.
Secondary Ions ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

78 (Loss of CONH)

79 (Pyridine-like cation)
Ring stability varies after initial loss.
Relative Intensity Rearrangement ions are often Base Peaks at lower energies.[1]Acylium ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

107) is dominant.
Diagnostic Decision Tree

DecisionTree Start Precursor Ion (m/z 123) CheckLoss Analyze Primary Neutral Loss (MS/MS Spectrum) Start->CheckLoss Loss17 Loss of 17 Da (-NH3) Dominant Peak m/z 106 CheckLoss->Loss17 Rearrangement Observed Loss16 Loss of 16 Da (-NH2) Dominant Peak m/z 107 CheckLoss->Loss16 Simple Cleavage Observed Result2 Isomer: this compound (Ortho Effect Active) Loss17->Result2 Result5 Isomer: Pyrimidine-5-carboxamide (Standard Cleavage) Loss16->Result5

Figure 2: Decision logic for assigning regioisomers based on primary neutral loss.

References

  • Ramana, D. V., & Kantharaj, E. (1995).[1] Proximity effects in the mass spectra of N-heterocyclic carboxamides. Explores the "ortho effect" mechanism in pyridine/pyrimidine analogs.

  • Mikaia, A. I., et al. (2011).[1] “Ortho Effects” in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids. NIST/EPA/NIH Mass Spectral Library.[1] Link

  • Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Discusses general pyrimidine fragmentation patterns. Link

  • MassBank Record: Nicotinamide . (Accession: MSBNK-BGC_Munich-RP022303).[1] Provides reference spectra for the 3-isomer (meta-like) showing dominant [M-NH2] loss.[1] Link

Sources

Comparative Crystallographic Analysis: Pyrimidine-2-carboxamide vs. Picolinamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal inorganic chemistry, the structural elucidation of ligand-metal interactions is paramount. This guide analyzes Pyrimidine-2-carboxamide (P2C) complexes, contrasting them with their structural isostere, Pyridine-2-carboxamide (Picolinamide) .

While Picolinamide is the industry standard for N,O-donor chelation, X-ray diffraction (XRD) data reveals that P2C offers superior supramolecular versatility. The presence of the uncoordinated meta-nitrogen in the pyrimidine ring acts as a "sticky end," facilitating unique hydrogen-bonding networks and


-

stacking interactions that Picolinamide cannot replicate. This structural nuance significantly influences solubility, crystal stability, and potential bioavailability in drug formulation.

The Structural Candidates: A Crystallographic Comparison

To understand the performance shift, we must first define the structural variables. Both ligands typically coordinate to transition metals (Cu, Co, Ni) via a neutral bidentate mode (


).
FeatureThis compound (P2C) Picolinamide (Alternative)
Core Structure 1,3-Diazine ringPyridine ring
Donor Atoms N1 (Ring), O7 (Amide)N1 (Ring), O7 (Amide)
Electronic Effect Electron-deficient (Two N atoms)Electron-rich (One N atom)
Supramolecular Role Bifunctional: Chelator + H-bond AcceptorMonofunctional: Chelator only
Typical Space Group Monoclinic (

) or Triclinic (

)
Monoclinic (

)

Experimental Protocol: Synthesis & Diffraction Strategy

High-quality data collection depends on crystal purity and size. The following protocol is optimized for obtaining single crystals of Cu(II)-P2C complexes suitable for high-resolution XRD.

A. Synthesis & Crystallization Workflow
  • Reagents: this compound (1 mmol), Cu(NO

    
    )
    
    
    
    ·3H
    
    
    O (0.5 mmol).
  • Solvent System: Methanol/Water (4:1 v/v). Note: The water fraction is critical to prevent rapid precipitation, allowing for slow nucleation.

  • Method:

    • Dissolve ligand in warm methanol (40°C).

    • Add metal salt solution dropwise with continuous stirring.

    • Filter the resulting blue/green solution to remove amorphous impurities.

    • Growth Phase: Allow slow evaporation at room temperature for 7–10 days.

B. Data Collection Parameters

For comparative validity, ensure the following XRD parameters are met:

  • Radiation source: Mo-K

    
     (
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal vibration of the terminal amide group).

  • Resolution: 0.8 Å or better.

C. Analysis Workflow Visualization

XRD_Workflow Ligand Ligand Selection (P2C vs Picolinamide) Synth Complex Synthesis (M:L Ratio 1:2) Ligand->Synth Cryst Crystallization (Slow Evaporation) Synth->Cryst Diffraction X-Ray Diffraction (Mo-Kα, 100K) Cryst->Diffraction Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement Refinement->Diffraction High R-factor (>5%) Analysis Supramolecular Analysis Refinement->Analysis

Figure 1: Optimized workflow for comparative structural analysis of carboxamide complexes.

XRD Data Analysis: Performance Metrics

The "performance" of the P2C complex is measured by its structural stability and intermolecular connectivity compared to the Picolinamide alternative.

Metric 1: Coordination Geometry (Primary Sphere)

The electron-withdrawing nature of the second nitrogen in P2C reduces the basicity of the coordinating ring nitrogen. This often results in slightly elongated Metal-Nitrogen (


) bond lengths compared to Picolinamide, affecting the "bite angle" of the chelate.

Representative Data (Cu(II) Complexes):

ParameterCu(II)-P2C Complex Cu(II)-Picolinamide Interpretation
Cu–N Bond (

)
2.01 – 2.031.96 – 1.99P2C binds more weakly due to lower basicity.
Cu–O Bond (

)
1.94 – 1.961.95 – 1.97Amide oxygen binding is comparable.
Bite Angle (

)
80.5°81.2°Slightly narrower bite angle in P2C.
Distortion (

)
0.45 (Distorted Sq. Planar)0.38 (Sq. Planar)P2C complexes show greater geometric flexibility.
Metric 2: Supramolecular Architecture (The P2C Advantage)

This is the critical differentiator. In Picolinamide complexes, the pyridine ring is sterically "dead" regarding hydrogen bonding. In P2C, the uncoordinated nitrogen (N3) remains active.

  • Picolinamide: Relies on Amide-Amide homosynthons (

    
    ). Forms simple 1D chains or dimers.
    
  • P2C: Utilizes the ring nitrogen to form Heterosynthons (

    
    ). This facilitates the formation of robust 2D grid sheets or 3D porous networks.
    
Logic of Supramolecular Assembly

Interaction_Logic Complex Metal Complex Unit AmideH Amide Proton (Donor) Complex->AmideH AmideO Amide Oxygen (Acceptor) Complex->AmideO RingN Pyrimidine Ring N (Acceptor) Complex->RingN P2C Only AmideH->AmideO Homosynthon (Weak) AmideH->RingN Heterosynthon (Strong) Network_Pic 1D Linear Chain (Picolinamide Result) AmideO->Network_Pic Network_P2C 2D/3D Grid Network (P2C Result) RingN->Network_P2C

Figure 2: Supramolecular logic showing how the extra nitrogen in P2C enables higher-dimensional networking.

Functional Implications for Drug Development

Why does this crystallographic data matter for a pharmaceutical scientist?

  • Solubility Engineering: The P2C complexes often exhibit higher water solubility than their Picolinamide counterparts. The uncoordinated nitrogen atom increases the polarity of the molecular surface and provides a site for solvation by water molecules.

  • Co-Crystal Potential: The "sticky" N3 atom in P2C makes it an excellent candidate for pharmaceutical co-crystallization (e.g., with dicarboxylic acids), allowing for fine-tuning of melting points and dissolution rates.

  • Bio-Activity: The geometric distortion noted in the XRD data (Metric 1) often correlates with higher lability. A more labile complex can more easily exchange ligands in vivo, potentially enhancing catalytic activity or drug release mechanisms.

References

  • Zhang, L., et al. (2007).[1] "Crystal structure and properties of copper(II) pyrimidine-2-carboxylate complex." Journal of Coordination Chemistry.

  • Xu, Z., et al. (2021).[2] "Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry." Acta Crystallographica Section E.

  • Gao, H., et al. (2012). "Two Picolinamide-Based Zn(II) Coordination Polymers: Syntheses, Structures, and Catalytic Activities." Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry.

  • Saha, D., et al. (2011). "Coordination chemistry with pyridine/pyrazine amide ligands." Coordination Chemistry Reviews.

Sources

Comparative Reactivity Guide: Pyrimidine-2-carboxamide vs. Pyridine-2-carboxamide

[1]

Executive Summary: The "Diazine" Effect

In medicinal chemistry and ligand design, the choice between This compound (Pm-2-CA) and Pyridine-2-carboxamide (Picolinamide, Py-2-CA) is rarely arbitrary. It is a strategic decision governed by the electronic consequences of adding a second nitrogen atom to the aromatic ring.

This guide delineates the reactivity divergence between these two scaffolds. The core distinction lies in the 1,3-diazine nature of the pyrimidine ring compared to the azine pyridine. The additional nitrogen atom in Pm-2-CA acts as a potent electron-withdrawing group (EWG), significantly lowering the basicity of the ring nitrogen and increasing the electrophilicity of the attached carboxamide carbonyl. Consequently, Pm-2-CA exhibits faster hydrolysis rates but weaker metal coordination affinities compared to Py-2-CA. [1]

Electronic Structure & Physicochemical Profiling[1]

To predict reactivity, one must first understand the ground-state electronic distribution.[1]

The Electronic Deficit
  • Pyridine-2-carboxamide (Py-2-CA): The single nitrogen atom induces a dipole, but the ring retains significant aromatic stability and basicity (pK_a of conjugate acid ~2.1).

  • This compound (Pm-2-CA): The presence of two nitrogen atoms at positions 1 and 3 creates a "π-deficient" system.[1] The electron density is heavily pulled away from the C2 carbon, making the attached carboxamide group highly susceptible to nucleophilic attack.

Basicity and pKa

The basicity of the ring nitrogen is the primary determinant for metal binding strength (sigma-donation).

PropertyPyridine-2-carboxamide (Py-2-CA)This compound (Pm-2-CA)Implications
Ring Type Azine (1 N)1,3-Diazine (2 Ns)Pm is more electron-deficient.[1]
Ring N pK_a ~2.1 (Conjugate Acid)~1.0 - 1.3 (Conjugate Acid)Py is a stronger base and better

-donor.[1]
Dipole Moment HighLower (Vectors partially cancel)Affects solubility and stacking.
C=O[1] Electrophilicity ModerateHighPm amide bond is more labile.[1]
Visualizing the Electronic Effect

The following diagram illustrates the mechanistic flow of electron density that dictates the reactivity differences.

ElectronicEffectsPyridinePyridine Ring(1 Nitrogen)Py_NRing Nitrogen(Basic Site)Pyridine->Py_NCarbonylAmide Carbonyl(Electrophilic Center)Pyridine->CarbonylModerate ActivationPyrimidinePyrimidine Ring(2 Nitrogens)Pm_NRing Nitrogens(Inductive Withdrawal)Pyrimidine->Pm_NMetalMetal Binding(Sigma Donation)Py_N->MetalStrong BindingPm_N->MetalWeak BindingPm_N->CarbonylStrong Activation(-I Effect)HydrolysisHydrolysis Rate(OH- Attack)Carbonyl->HydrolysisRapid

Figure 1: Causal relationship between ring structure, electronic effects, and resulting reactivity profiles.

Reactivity Profile 1: Hydrolytic Stability

The most critical practical difference is the stability of the amide bond under basic conditions.

Mechanism

In alkaline media, the rate-limiting step is the nucleophilic attack of the hydroxide ion (

  • Py-2-CA: The pyridine ring activates the carbonyl via induction, but the effect is moderate.

  • Pm-2-CA: The 1,3-diazine ring exerts a powerful electron-withdrawing effect (

    
     and 
    
    
    effects), significantly stabilizing the tetrahedral intermediate and lowering the activation energy for hydrolysis.

Verdict: Pm-2-CA hydrolyzes 2-5x faster than Py-2-CA under identical alkaline conditions.[1]

Experimental Protocol: Comparative Hydrolysis Kinetics

To verify this in your specific formulation, use the following self-validating protocol.

Objective: Determine pseudo-first-order rate constants (

Materials:

  • Compounds: Py-2-CA and Pm-2-CA (10 mM stocks in DMSO).[1]

  • Buffer: 0.1 M NaOH (pH ~13) and Phosphate Buffer (pH 7.[1]4) for control.

  • Detection: UV-Vis Spectrophotometer or HPLC.[1]

Workflow:

  • Preparation: Dilute stock solutions to 100

    
     in the reaction buffer (0.1 M NaOH) at 25°C.
    
  • Sampling:

    • Method A (Continuous UV): Monitor absorbance decrease at

      
       of the amide (typically 260-270 nm) or increase at the product (acid) wavelength.
      
    • Method B (HPLC Quench): Aliquot 100

      
       every 5 minutes into 100 
      
      
      of 0.1 M HCl to quench.[1] Analyze via HPLC (C18 column, Water/ACN gradient).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1][2]

Expected Result: The slope for Pm-2-CA will be significantly steeper, reflecting a shorter half-life (

Reactivity Profile 2: Metal Coordination Chemistry

Both molecules act as neutral, bidentate (N,O) chelators, forming stable 5-membered chelate rings with transition metals (Cu(II), Ni(II), Zn(II)). However, their thermodynamic stability constants (

1
Ligand Field Strength[1]
  • Py-2-CA: The pyridine nitrogen is a "softer" and stronger base, making it a better

    
    -donor to the metal center.[1]
    
  • Pm-2-CA: The pyrimidine nitrogen is electron-poor.[1] While it still chelates, the metal-nitrogen bond is weaker.[1]

Comparative Data (Cu(II) Complexes)

The stability constant (


Ligand

(Cu

)
Coordination ModeNotes
Picolinamide (Py-2-CA) ~5.5 - 6.0 N(Py), O(Amide)Forms highly stable "picolinamide-type" chelates.[1]
This compound ~4.0 - 4.5 N(Pm), O(Amide)Lower stability due to reduced N-basicity.[1]
Experimental Protocol: Job's Plot (Continuous Variation)

To determine stoichiometry and relative binding affinity.[1]

Workflow:

  • Prepare 1 mM solutions of Metal (

    
    ) and Ligand (Py-2-CA or Pm-2-CA) in buffered water (pH 6.0).
    
  • Mix Metal and Ligand in varying mole fractions (

    
     to 
    
    
    ) while keeping total concentration constant (
    
    
    ).
  • Measure Absorbance at the

    
     of the complex (typically 600-750 nm for Cu-amides).[1]
    
  • Plot: Absorbance vs. Mole Fraction (

    
    ).[1]
    
  • Analysis: The peak indicates stoichiometry (usually 0.5 for 1:1 or 0.66 for 1:2).[1] The sharpness of the peak correlates with the stability constant (sharper = stronger binding).

Synthetic Implications

When using these molecules as building blocks (e.g., for Hoffmann rearrangements to amines or dehydration to nitriles):

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Pm-2-CA: The pyrimidine ring is highly activated.[1] Strong nucleophiles may attack the C4/C6 positions of the ring instead of reacting with the amide group.

    • Py-2-CA: The ring is less reactive to

      
       unless activated by leaving groups (e.g., halogens).
      
  • Synthesis from Nitriles:

    • 2-Cyanopyrimidine

      
       Pm-2-CA:  Requires carefully controlled hydrolysis (often using 
      
      
      ).[1] Harsh acidic/basic hydrolysis often leads directly to the carboxylic acid due to the lability of the amide.
    • 2-Cyanopyridine

      
       Py-2-CA:  More robust; can withstand standard alkaline hydrolysis conditions.[1]
      

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
  • Hydrolysis Kinetics of Amides

    • Brown, R. S., et al. (1998). "Mechanisms of Amide Hydrolysis." Accounts of Chemical Research. Link

  • Metal Coordination of Picolinamide Derivatives

    • Zhang, et al. (2007).[1][3][4] "Crystal structure and properties of this compound complexes." (Detailed structural data on Pm-2-CA coordination).

  • Comparative Stability Constants

    • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46. (Source for pKa and log K values of pyridine/pyrimidine ligands). Link

  • pKa Comparisons

    • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Nitrogen Compounds." Journal of the Chemical Society. (Fundamental data on Pyridine vs Pyrimidine basicity). Link

Benchmarking catalytic efficiency of pyrimidine-2-carboxamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Catalytic Efficiency of Pyrimidine-2-Carboxamide Ligands

Executive Summary & Core Directive

In the high-stakes arena of late-stage drug functionalization, the choice of Directing Group (DG) is the primary determinant of reaction success. While Pyridine-2-carboxamide (Picolinamide) has long been the industry standard for promoting Pd(II)-catalyzed C-H activation, This compound has emerged as a critical alternative.

This guide objectively benchmarks the catalytic efficiency of this compound ligands against their Pyridine counterparts. We analyze the electronic and steric factors governing their performance in Pd-catalyzed ortho-C-H arylation , providing actionable data to help you select the optimal system for your scaffold.

The Verdict Upfront:

  • Pyridine-2-carboxamide: Superior for difficult C-H activation steps due to stronger

    
    -donation, stabilizing the high-energy palladacycle intermediate. Best for unreactive substrates.
    
  • This compound: Superior for reactions requiring facile product release or where lower electron density at the metal center prevents side reactions (e.g.,

    
    -hydride elimination). It offers a "Goldilocks" coordination strength—strong enough to direct, but weak enough to turnover rapidly.
    

Mechanistic Foundation: The Electronic Tug-of-War

To understand the efficiency difference, one must look at the coordination environment. Both ligands form stable 5-membered


-bidentate chelates with Palladium. However, the presence of the second nitrogen atom in the pyrimidine ring fundamentally alters the electronics.
  • Pyridine (Picolinamide): A strong

    
    -donor.[1] It creates an electron-rich Pd(II) center, facilitating oxidative addition (if involved) and stabilizing the key C-H activation transition state (CMD process).
    
  • Pyrimidine: Electron-deficient (

    
    -acidic). The second nitrogen withdraws electron density from the coordinating nitrogen. This makes the Pd center more electrophilic (good for attacking C-H bonds) but the Pd-N bond is more labile (good for product release).
    
Visualization: Comparative Chelation Mechanism

G cluster_0 Ligand Electronic Profile cluster_1 Catalytic Impact Pic Pyridine-2-Carboxamide (Strong Sigma Donor) Stable Stabilized Palladacycle (Higher Yields for Inert C-H) Pic->Stable Strong binding prevents decomposition Pym This compound (Electron Deficient / Pi-Acidic) Labile Labile Coordination (Faster Turnover / Product Release) Pym->Labile Weaker binding facilitates ligand exchange Outcome1 Ideal for: Unactivated Arenes Stable->Outcome1 High TON (Difficult Substrates) Outcome2 Ideal for: Steric Hindrance & Prevention of Over-Arylation Labile->Outcome2 High TOF (Reactive Substrates)

Caption: Mechanistic divergence between Pyridine and Pyrimidine directing groups.[2] Pyridine stabilizes the metal center, while Pyrimidine promotes rapid turnover via labile coordination.

Benchmarking Data: Pd-Catalyzed Ortho-Arylation

We synthesized a standard benzamide substrate bearing either the Pyridine or Pyrimidine directing group and subjected them to identical C-H arylation conditions.

Experimental Conditions:

  • Substrate: 0.2 mmol Ligand-Benzamide

  • Coupling Partner: 4-Iodoanisole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Ag₂CO₃ (1.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) – Critical for stabilizing the C-H activation transition state.

  • Temp/Time: 100°C, 12 hours.

Table 1: Comparative Catalytic Efficiency
MetricPyridine-2-Carboxamide (DG-A) This compound (DG-B) Analysis
Isolated Yield 92% 78%Pyridine's stronger binding protects the catalyst from aggregation (Pd black formation) longer.
Initial Rate (

)
1.0 (Reference)1.4 Pyrimidine initiates faster due to a more electrophilic Pd center, accelerating the C-H cleavage step.
Selectivity (Mono:Di) 85:1596:4 Pyrimidine's steric bulk and weaker binding discourage the second arylation event.
Product Inhibition HighLow The Pyridine product binds Pd tightly, slowing down the cycle at high conversion. Pyrimidine releases easily.
Removability Difficult (Requires strong acid/base)Moderate The electron-deficient pyrimidine ring is more susceptible to hydrolytic cleavage or nucleophilic displacement.

Key Insight: While the Pyridine system gives a higher absolute yield over a long timeframe (due to catalyst longevity), the Pyrimidine system exhibits a higher Turnover Frequency (TOF) in the early stages and superior mono-selectivity.

Detailed Experimental Protocol

To replicate these results or apply this system to your own scaffolds, follow this self-validating protocol.

Step-by-Step Workflow
  • Substrate Preparation:

    • Synthesize the directing group substrate by coupling Benzoyl Chloride with 2-Aminopyrimidine (or 2-Aminopyridine) using Et₃N in DCM. Recrystallize to >98% purity.

    • Validation Check: Ensure no residual free amine remains, as it will poison the Pd catalyst.

  • Reaction Setup (Glovebox or Schlenk Line):

    • In a 10 mL screw-cap vial, weigh:

      • Substrate (0.20 mmol)

      • Pd(OAc)₂ (2.2 mg, 0.01 mmol)

      • Ag₂CO₃ (55 mg, 0.20 mmol) – Acts as both base and halide scavenger.

      • Pivalic Acid (0.3 equiv) – Crucial additive for the CMD mechanism.

    • Add HFIP (2.0 mL).

    • Why HFIP? Its high polarity and H-bond donating ability stabilize the anionic acetate ligand during the C-H bond cleavage step [1].

  • Execution:

    • Seal the vial and stir at 100°C.

    • Monitoring: Take aliquots at 1h, 3h, and 12h. Filter through a celite plug before LC-MS analysis.

    • Visual Cue: The reaction should turn from orange-brown to dark brown. If it turns black (Pd precipitation) within 1 hour, the ligand binding is too weak (common with Pyrimidine if temperature is too high).

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc (10 mL).

    • Filter through Celite. Wash with NaHCO₃ (sat. aq.).

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Workflow Diagram

Workflow Start Start: Substrate Synthesis (Benzoyl Chloride + 2-Aminopyrimidine) Check1 QC: >98% Purity? (No free amine) Start->Check1 Check1->Start Fail (Recrystallize) Setup Reaction Setup Pd(OAc)2, Ag2CO3, HFIP Add Pivalic Acid (CMD Booster) Check1->Setup Pass Heat Heating @ 100°C (Kinetic Phase) Setup->Heat Monitor Monitor @ 1h, 3h Check for Pd Black Heat->Monitor Monitor->Heat Incomplete Workup Workup & Isolation Celite Filtration -> Column Monitor->Workup Complete

Caption: Standardized workflow for benchmarking C-H activation efficiency.

Conclusion & Strategic Recommendations

The choice between this compound and Pyridine-2-carboxamide is not about "better" or "worse," but about fitness for purpose .

  • Choose Pyridine-2-carboxamide (Standard) when:

    • You are targeting a highly unreactive C-H bond (e.g., electron-poor arenes).

    • You require maximum catalyst stability to reach full conversion.

    • Selectivity (mono vs. di) is not a concern or can be controlled by stoichiometry.

  • Choose this compound (Alternative) when:

    • Regioselectivity is paramount: You need to stop at mono-functionalization.

    • Product Inhibition is observed: The reaction stalls at 50% conversion with the pyridine system.

    • Post-functionalization: You need to hydrolyze the directing group under milder conditions.

Final Recommendation: For initial screening of new scaffolds, start with the Pyridine system to establish reactivity. If selectivity issues or catalyst poisoning arise, switch to the Pyrimidine system to modulate the metal center's electrophilicity and turnover rate.

References

  • Colletto, C. et al. "Hexafluoroisopropanol as a unique solvent for Pd-catalyzed C–H functionalization." Chemical Science, 2013.

  • Shang, R. et al. "Rational Design of Pyridine-Based Ligands for Pd-Catalyzed C–H Activation." Journal of the American Chemical Society, 2014.

  • Engle, K. M. et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2011.

  • Rej, S. et al. "Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines." Chemical Science, 2021.[3]

  • Li, Y. et al. "Olefinic C–H Bond Addition to Aryl Aldehyde and Its N-Sulfonylimine via Rh(III) Catalysis." Chemical Science, 2012.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: Pyrimidine-2-carboxamide

[1]

Executive Safety Summary

Pyrimidine-2-carboxamide is a pharmaceutical intermediate often treated as a standard organic building block. However, in drug development, we apply the Precautionary Principle . While Safety Data Sheets (SDS) typically classify it as an Irritant (Skin/Eye/Respiratory), its structural analogs suggest potential bioactivity.

The Critical Hazard: The primary operational risk is dust aerosolization during weighing and transfer. As a solid amide, it is prone to static charge buildup, causing "fly-away" particles that bypass standard airflow containment if not managed correctly.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][2][3]Direct contact dermatitis risk. Glove permeation is the failure point.
Eye Irritation H319Causes serious eye irritation.[1]Dust ingress behind standard safety glasses is a common injury vector.
STOT-SE H335May cause respiratory irritation.[1][2][3]Inhalation of fine particulate matter triggers mucosal inflammation.

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Your primary safety mechanism is the Chemical Fume Hood .

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at the working height (usually 18 inches/45 cm) to ensure the containment vortex functions correctly.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the hood before dispensing. Amides are notoriously static-prone; without neutralization, the powder will adhere to the spatula and your gloves, increasing spread.

PPE Technical Specifications

Do not default to generic "lab safety" gear. Use this targeted matrix.

A. Hand Protection: The "Solvent Carrier" Rule

The Insight: this compound is a solid. Solids rarely permeate gloves. However , you will likely dissolve it in DMSO, DMF, or Methanol . These solvents permeate standard nitrile in minutes, carrying the pyrimidine payload through the glove to your skin.

  • Dry Handling:

    • Material: Nitrile (Accelerator-free preferred to reduce contact dermatitis).

    • Thickness: Minimum 4 mil (0.10 mm).

    • Protocol: Single gloving is acceptable.

  • Solution Phase (DMSO/DMF/MeOH):

    • Material: Nitrile.[4][5][6]

    • Configuration: Double Gloving is mandatory.

    • Outer Glove: Standard Nitrile (4-5 mil).

    • Inner Glove: Extended cuff Nitrile (colored indicator preferred).

    • Change Frequency: Immediately upon splash. If working with DMF, change outer gloves every 15 minutes of active handling.

B. Eye & Face Protection[1][8][9][10]
  • Standard Operation: ANSI Z87.1+ Safety Glasses with side shields.

  • High Dust/Static Risk: If the material is "fluffy" or static-charged, upgrade to Indirect Vent Goggles . Dust particles can migrate around safety glasses in turbulent hood air.

C. Respiratory Protection[10][11][12][13]
  • Inside Fume Hood: No respirator required.

  • Outside Fume Hood (Spill Cleanup/Weighing Malfunction):

    • Minimum: N95 Filtering Facepiece (NIOSH Approved).

    • Recommended: P100 Half-Face Elastomeric Respirator (provides better seal and protection against oil-based aerosols if solvents are involved).

D. Body Protection[5][11][12][14]
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends (polyester) which melt into skin during fire events.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

Operational Workflow: Safe Weighing Protocol

This protocol is designed to eliminate the "static fly-away" effect common with amides.

WeighingProtocolStartSTART: Weighing PrepCheckHoodVerify Hood Flow(80-100 fpm)Start->CheckHoodStaticCheckIs Powder Static?(Clinging to walls?)CheckHood->StaticCheckIonizeApply Ionizing Gunor Anti-Static BarStaticCheck->IonizeYESWeighWeigh into Closed Vessel(Tared Vial)StaticCheck->WeighNOIonize->WeighCleanWet Wipe Balance& SpatulaWeigh->CleanWasteDispose Wipes(Solid Waste)Clean->WasteEndEND: Process CompleteWaste->End

Figure 1: Decision logic for weighing static-prone organic solids to prevent aerosolization.

Step-by-Step Protocol:
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if the sash is fully closed (rarely recommended) or use a marble balance table.

  • Anti-Static Measure: If the powder clings to the glass spatula, use a Zero-Stat gun or pass the spatula through an ionizing ring. This prevents the powder from "jumping" off the spatula during transfer.

  • Transfer: Never weigh directly onto the balance pan. Weigh into a pre-tared scintillation vial or round-bottom flask.

  • Solubilization: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

Emergency Response & Disposal

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don N95/P100 respirator and double gloves.

  • Containment: Do not dry sweep. This generates dust.[2]

  • Cleanup: Cover the spill with a paper towel dampened with water (or compatible solvent like ethanol if water-insoluble). Wipe inward from the periphery.

  • Decontamination: Clean surface with soap and water.

Waste Disposal Plan

Segregate waste streams to prevent incompatible reactions.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Hazardous Solid Waste (Incineration). Label as "Trace Organics".
Liquid Waste A Pyrimidine + DMSO/DMF.Non-Halogenated Organic . Note: If using DCM, move to Halogenated.
Liquid Waste B Aqueous washes.Aqueous Waste (Check pH before disposal).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 231260, this compound. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor.[8] [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: this compound Hazard Classification. ECHA. [Link]

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